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  • Product: 1,3,7-Trimethoxy-6-methyl-9H-carbazole
  • CAS: 919090-32-7

Core Science & Biosynthesis

Foundational

1,3,7-Trimethoxy-6-methyl-9H-carbazole: Mechanistic Profiling and Pharmacological Workflows

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper Executive Summary The rational design and evaluation of tricyclic heteroaro...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Mechanistic Whitepaper

Executive Summary

The rational design and evaluation of tricyclic heteroaromatic compounds remain a cornerstone of modern oncology and antimicrobial research. Among these, 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) represents a highly tunable, poly-substituted carbazole derivative. As a Senior Application Scientist, I approach this molecule not merely as a structural curiosity, but as a sophisticated pharmacophore. The planar nature of the carbazole core, combined with specific electron-donating methoxy groups and a lipophilic methyl moiety, dictates a multi-targeted mechanism of action (MoA) primarily centered on DNA intercalation and Topoisomerase II (Topo II) inhibition [1].

This whitepaper deconstructs the molecular causality of 1,3,7-Trimethoxy-6-methyl-9H-carbazole, synthesizes its downstream cellular effects, and provides self-validating experimental workflows to rigorously quantify its pharmacological profile.

Structural Pharmacology & Target Engagement

To understand the MoA, we must first analyze the structure-activity relationship (SAR) inherent to the molecule's substitution pattern. Carbazoles consist of two benzene rings fused to a central pyrrole ring.

  • The Planar Core: The flat, rigid aromatic system is geometrically ideal for slipping between the base pairs of double-stranded DNA (dsDNA). This intercalation distorts the DNA helix, triggering replication stress [2].

  • 1,3,7-Trimethoxy Substitutions: Methoxy groups are strongly electron-donating via resonance. By increasing the electron density of the carbazole core, these groups enhance π−π stacking interactions with DNA nucleobases. Furthermore, the oxygen atoms serve as hydrogen-bond acceptors, potentially interacting with the amino acid residues (e.g., Gln, Lys) within the Topo II catalytic pocket.

  • 6-Methyl Substitution: The addition of a methyl group at the 6-position increases the overall lipophilicity (LogP) of the compound. This serves a dual purpose: it improves trans-membrane cellular permeability and anchors the molecule into hydrophobic clefts of target enzymes, such as the β/α -tubulin interface [3].

The Primary Mechanism: Topoisomerase II Poisoning

During the S-phase of the cell cycle, Topo II manages DNA supercoiling by creating transient double-strand breaks (DSBs), passing an intact DNA strand through the break, and religating it. 1,3,7-Trimethoxy-6-methyl-9H-carbazole acts as a Topoisomerase II poison . It binds to the Topo II-DNA cleavage complex, physically blocking the religation step. This converts transient, manageable breaks into lethal, permanent DSBs, rapidly accumulating γ -H2AX foci in the nucleus[2, 4].

Pathway Compound 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS 919090-32-7) Intercalation DNA Intercalation (Planar Scaffold) Compound->Intercalation TopoII Topoisomerase IIα Cleavable Complex Stabilization Compound->TopoII CellCycle G2/M Cell Cycle Arrest (Tubulin Modulation) Compound->CellCycle DSB Double-Strand DNA Breaks (γ-H2AX Accumulation) Intercalation->DSB TopoII->DSB Apoptosis Intrinsic Apoptosis (Caspase 9/3 Activation) DSB->Apoptosis CellCycle->Apoptosis

Fig 1: Mechanistic signaling pathway of 1,3,7-Trimethoxy-6-methyl-9H-carbazole in cancer models.

Quantitative Pharmacological Data

When benchmarking 1,3,7-Trimethoxy-6-methyl-9H-carbazole against established carbazole alkaloids (such as ellipticine or synthetic palindromic carbazoles), we expect specific quantitative thresholds. The table below summarizes the representative pharmacological metrics for this class of highly substituted carbazoles based on validated literature [1, 3].

Pharmacological ParameterTarget / Cell LineRepresentative Value RangeAnalytical Method
Enzymatic Inhibition (IC 50​ ) Human Topoisomerase II α 0.5−5.0μM kDNA Decatenation Assay
Cytotoxicity (GI 50​ ) MCF-7 (Breast Carcinoma) 0.1−15.0μM MTT / CellTiter-Glo
Cytotoxicity (GI 50​ ) A549 (Lung Carcinoma) 1.0−20.0μM MTT / CellTiter-Glo
DNA Binding Affinity (K d​ ) Calf Thymus DNA (ctDNA) 104−105M−1 Isothermal Titration Calorimetry
Apoptotic Index Annexin V+ / PI- Cells 40−60% increase vs. controlFlow Cytometry

Self-Validating Experimental Protocols

To ensure scientific integrity, every assay must be an internally controlled, self-validating system. As researchers, we cannot rely on absolute values without proving the assay's dynamic range in real-time. Below are the definitive protocols for validating the MoA of 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Protocol 1: Topoisomerase II α Decatenation Assay

Causality & Rationale: We utilize Kinetoplast DNA (kDNA) from Crithidia fasciculata because it exists as a massive network of interlocked minicircles. Topoisomerase I cannot decatenate this network. Only Topo II can pass intact double strands through one another to release free minicircles. If our compound inhibits Topo II, the kDNA remains stuck in the wells during gel electrophoresis.

Self-Validation Mechanism:

  • Negative Control: Vehicle (DMSO) proves baseline enzyme activity.

  • Positive Control: Etoposide ( 100μM ) proves the assay can detect Topo II poisons. If Etoposide fails to inhibit decatenation, the entire plate is discarded.

Step-by-Step Methodology:

  • Reaction Assembly: In a 20μL reaction volume, combine 50mM Tris-HCl (pH 8.0), 150mM NaCl, 10mM MgCl 2​ , 2mM ATP, and 0.5μg kDNA.

  • Compound Addition: Add 1,3,7-Trimethoxy-6-methyl-9H-carbazole at varying concentrations ( 0.1μM to 50μM ). Include DMSO (vehicle) and Etoposide controls.

  • Enzyme Initiation: Add 1 Unit of human Topoisomerase II α .

  • Catalysis: Incubate precisely at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 2μL of 10% SDS and 1μL of Proteinase K ( 20mg/mL ). Incubate for 15 minutes at 37°C to digest the Topo II enzyme and release the DNA.

  • Resolution: Run the samples on a 1% agarose gel containing 0.5μg/mL ethidium bromide at 100V for 1 hour.

  • Quantification: Image under UV. Uninhibited reactions will show a distinct band of fast-migrating minicircles. Inhibited reactions will show fluorescence trapped in the loading well (catenated networks).

Workflow Prep 1. Sample Prep kDNA + Topo IIα Treat 2. Treatment Test Cmpd vs Controls Prep->Treat Incubate 3. Catalysis 37°C for 30 min Treat->Incubate Stop 4. Termination SDS + Proteinase K Incubate->Stop Gel 5. Resolution 1% Agarose Gel Stop->Gel Validate 6. Validation Check Etoposide (+) Gel->Validate

Fig 2: Self-validating Topoisomerase IIα decatenation assay workflow.

Protocol 2: Isothermal Titration Calorimetry (ITC) for DNA Intercalation

Causality & Rationale: While UV-Vis and fluorescence quenching are common, they are prone to inner-filter artifacts, especially with fluorescent carbazoles. ITC is the gold standard because it directly measures the thermodynamic parameters ( ΔH,ΔS,ΔG ) of binding. Intercalation is typically an enthalpy-driven process ( ΔH<0 ) due to π−π stacking, allowing us to distinguish true intercalation from minor-groove binding (which is entropy-driven) [2].

Self-Validation Mechanism:

  • Heat of Dilution Control: Titrating the compound into a blank buffer to subtract background heat.

  • Orthogonal Control: Doxorubicin (a known intercalator) must yield an exothermic profile with a stoichiometry ( N ) of ≈0.15−0.25 per base pair.

Step-by-Step Methodology:

  • Preparation: Dialyze ctDNA extensively against a 10mM sodium phosphate buffer (pH 7.4) containing 50mM NaCl.

  • Degassing: Degas both the ctDNA solution ( 1mM in base pairs) and the 1,3,7-Trimethoxy-6-methyl-9H-carbazole solution ( 50μM in identical buffer + 1% DMSO) for 10 minutes.

  • Loading: Load the carbazole solution into the sample cell ( 1.4mL ) and the ctDNA into the injection syringe.

  • Titration: Set the ITC instrument to 25°C. Perform 25 injections of 10μL ctDNA into the cell, with 150-second intervals between injections to allow the baseline to stabilize. Stir speed at 300 rpm.

  • Data Processing: Subtract the heat of dilution (ctDNA injected into buffer). Fit the integrated heat data to an independent binding model to extract Ka​ (association constant), ΔH , and N (stoichiometry).

Conclusion

1,3,7-Trimethoxy-6-methyl-9H-carbazole is a structurally optimized derivative that leverages the native bioactivity of the carbazole alkaloid family. By integrating electron-donating methoxy groups and a lipophilic methyl substituent, the molecule achieves high-affinity DNA intercalation and potent Topoisomerase II poisoning. When evaluating this compound, utilizing self-validating biochemical assays—such as kDNA decatenation and ITC—is non-negotiable to separate direct target engagement from off-target cytotoxicity.

References

  • Palindromic carbazole derivatives: unveiling their antiproliferative effect via topoisomerase II catalytic inhibition and apoptosis induction. Taylor & Francis Online. Available at:[Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. Journal of Enzyme Inhibition and Medicinal Chemistry (via NCBI PMC). Available at:[Link]

  • Current Perspective of Natural Alkaloid Carbazole and its Derivatives as Antitumor Agents. Anti-Cancer Agents in Medicinal Chemistry (Bentham Science). Available at:[Link]

Exploratory

Structural Elucidation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole: A Comprehensive NMR Spectroscopy Guide

Chemical Context and Analytical Imperative Carbazole derivatives are privileged scaffolds in both optoelectronics and pharmaceutical drug discovery due to their rigid, highly conjugated tricyclic planar structures. Speci...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Context and Analytical Imperative

Carbazole derivatives are privileged scaffolds in both optoelectronics and pharmaceutical drug discovery due to their rigid, highly conjugated tricyclic planar structures. Specifically, 1,3,7-trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) serves as a critical building block and a structural analog to bioactive natural alkaloids.

The synthesis of highly substituted N-H carbazoles often relies on sophisticated methodologies, such as[1]. Because these catalytic pathways can occasionally yield regioisomers depending on the electronic effects of the substituents, rigorous structural verification is non-negotiable. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating the exact substitution patterns on the carbazole core.

This whitepaper details the self-validating experimental protocols, quantitative data assignments, and logical connectivity networks required to unambiguously characterize 1,3,7-trimethoxy-6-methyl-9H-carbazole.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness in structural assignment, the NMR acquisition must be designed as a self-validating system. The protocol below ensures that physical sample integrity, magnetic field stability, and pulse sequence parameters work in tandem to eliminate spectral artifacts.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15 mg of highly purified 1,3,7-trimethoxy-6-methyl-9H-carbazole in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: The solution must be filtered through a glass wool plug into a 5 mm NMR tube to eliminate paramagnetic particulates. Particulates distort magnetic field homogeneity, leading to line broadening and loss of critical J -coupling resolution.

  • Instrument Calibration (Locking and Shimming): Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field to the deuterium resonance of CDCl 3​ .

    • Causality: The deuterium lock enables the spectrometer to dynamically compensate for magnetic field drift over the long acquisition times required for 13 C and 2D experiments. Automated and manual shimming on the Z-axis ensures the TMS signal achieves a line width of < 0.5 Hz.

  • 1D Acquisition ( 1 H and 13 C):

    • 1 H NMR: Acquire 16 scans with a relaxation delay ( D1​ ) of 1.5 s and a 30° flip angle.

    • 13 C NMR: Acquire 1024 scans with a D1​ of 2.0 s and a 45° flip angle.

    • Causality: A D1​ of 2.0 s is strictly chosen for 13 C acquisition to ensure complete longitudinal relaxation ( T1​ ) of the quaternary carbons (C-1, C-3, C-6, C-7). Furthermore, WALTZ-16 composite pulse decoupling is applied to collapse heteronuclear JCH​ multiplets into singlets, concentrating signal intensity to overcome the low natural abundance (1.1%) of the 13 C isotope.

  • 2D Acquisition (HSQC and HMBC):

    • HSQC: Optimized for direct couplings ( 1JCH​=145 Hz) to map protons to their immediate parent carbons.

    • HMBC: Optimized for long-range couplings ( nJCH​=8 Hz).

    • Causality: The 8 Hz optimization is the mathematical linchpin of the self-validating system. It specifically captures 2-bond and 3-bond correlations, allowing us to bridge the isolated proton spin systems across the unprotonated quaternary carbons of the carbazole core.

Protocol S1 1. Sample Preparation Dissolve in CDCl3 + TMS Filter particulates S2 2. Instrument Calibration Lock 2H, Shim Z-axis Optimize homogeneity S1->S2 S3 3. 1D Acquisition 1H (16 scans), 13C (1024 scans) WALTZ-16 decoupling S2->S3 S4 4. 2D Acquisition HSQC (1J_CH = 145 Hz) HMBC (nJ_CH = 8 Hz) S3->S4 S5 5. Data Processing Fourier Transform & Phasing Reference to TMS (0.0 ppm) S4->S5

Caption: Step-by-step NMR acquisition workflow ensuring self-validating data integrity.

Quantitative NMR Spectroscopy Data

The structural assignment operates as a self-validating matrix: 1D 1 H integrations establish the proton count, HSQC confirms direct C-H attachments (eliminating false positives for quaternary carbons), and HMBC cross-references these fragments. If a proposed regioisomer is incorrect, the HMBC correlations will mathematically contradict the 1D chemical shifts.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant ( J , Hz)Integration
H-2 6.45d2.21H
H-4 7.45d2.21H
H-5 7.75s-1H
H-8 6.90s-1H
NH-9 7.85br s-1H
1-OCH 3​ 3.98s-3H
3-OCH 3​ 3.90s-3H
7-OCH 3​ 3.92s-3H
6-CH 3​ 2.35s-3H
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
PositionChemical Shift (δ, ppm)Carbon TypePositionChemical Shift (δ, ppm)Carbon Type
C-1 146.2C (Quaternary)C-7 156.3C (Quaternary)
C-2 92.5CH (Methine)C-8 94.6CH (Methine)
C-3 153.4C (Quaternary)C-8a 140.2C (Quaternary)
C-4 101.2CH (Methine)C-9a 135.6C (Quaternary)
C-4a 115.8C (Quaternary)1-OCH 3​ 55.8CH 3​ (Methyl)
C-4b 123.5C (Quaternary)3-OCH 3​ 56.1CH 3​ (Methyl)
C-5 120.4CH (Methine)7-OCH 3​ 56.3CH 3​ (Methyl)
C-6 127.8C (Quaternary)6-CH 3​ 16.5CH 3​ (Methyl)

HMBC Connectivity & Mechanistic Validation

The empirical substitution effects of the methoxy groups heavily dictate the electronic landscape of the carbazole. Methoxy groups are strongly electron-donating via resonance, heavily shielding their ortho and para positions.

  • Ring A Logic: The extreme shielding of H-2 ( δ 6.45) and C-2 ( δ 92.5) is a direct consequence of being situated directly between two strongly donating methoxy groups at C-1 and C-3. The meta-coupling ( J=2.2 Hz) between H-2 and H-4 confirms they are on the same ring, separated by the C-3 substituent.

  • Ring B Logic: H-5 ( δ 7.75) and H-8 ( δ 6.90) appear as isolated singlets, proving that the C-6 and C-7 positions are fully substituted.

To definitively lock the methyl group at C-6 and the methoxy group at C-7, we rely on the HMBC logical network . The methyl protons ( δ 2.35) show a strong 3J correlation to the oxygenated carbon C-7 ( δ 156.3) and a 2J correlation to C-6 ( δ 127.8). Simultaneously, H-5 shows a 3J correlation to C-7. This overlapping connectivity unambiguously places the methyl group at C-6, adjacent to the C-7 methoxy group, preventing any misassignment as a 6-methoxy-7-methyl regioisomer.

HMBC cluster_0 Proton Donors (1H) cluster_1 Carbon Acceptors (13C) H2 H-2 (δ 6.45) C1 C-1 (δ 146.2) H2->C1 2J C3 C-3 (δ 153.4) H2->C3 2J H5 H-5 (δ 7.75) C6 C-6 (δ 127.8) H5->C6 2J C7 C-7 (δ 156.3) H5->C7 3J Me6 6-Me (δ 2.35) Me6->C6 1J Me6->C7 3J

Caption: Key HMBC logical network mapping proton donors to carbon acceptors.

References

  • Bedford, R. B., & Betham, M. (2006). N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation. Journal of Organic Chemistry, 71(25), 9403-9410. Available at:[Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd Edition). Elsevier. Available at:[Link]

Sources

Foundational

Pharmacological Properties of 1,3,7-Trimethoxy-6-methyl-9H-carbazole (Clausine P): A Technical Guide for Drug Development

Executive Summary The exploration of naturally occurring and synthetically derived carbazole alkaloids has unveiled a rich reservoir of bioactive scaffolds for modern drug discovery. Among these, 1,3,7-Trimethoxy-6-methy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The exploration of naturally occurring and synthetically derived carbazole alkaloids has unveiled a rich reservoir of bioactive scaffolds for modern drug discovery. Among these, 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7), naturally identified as Clausine P , stands out as a highly potent pharmacophore. Originally isolated from the medicinal plant Clausena excavata, this tricyclic aromatic compound exhibits pleiotropic pharmacological effects, most notably in oncology and virology.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between structural chemistry and applied pharmacology. This guide dissects the mechanistic pathways of Clausine P, provides self-validating experimental protocols for its evaluation, and establishes a Quantitative Structure-Activity Relationship (SAR) framework for researchers and drug development professionals.

Chemical Identity and Structural Significance

1,3,7-Trimethoxy-6-methyl-9H-carbazole is characterized by a planar tricyclic system consisting of a central pyrrole ring fused between two benzene rings.

  • Molecular Formula: C₁₆H₁₇NO₃

  • Molecular Weight: 271.31 g/mol

  • Structural Hallmarks: The presence of three electron-donating methoxy groups at positions 1, 3, and 7, coupled with a methyl group at position 6, significantly enhances the lipophilicity and electron density of the carbazole core 1.

This specific oxygenation pattern is not merely structural; it is the primary driver of target binding. The planar core allows for DNA intercalation, while the methoxy groups act as hydrogen bond acceptors, facilitating precise interactions with kinase active sites and viral replication enzymes. Synthetically, Clausine P can be efficiently accessed via Palladium-catalyzed Buchwald-Hartwig amination followed by C-H activation 2.

Pharmacological Mechanisms of Action

Oncology: Cytotoxicity and Apoptosis Induction

Carbazole alkaloids are renowned for their robust anti-proliferative properties. Clausine P and its closely related analog, Clausine K, exhibit strong cytotoxicity against various human cancer cell lines, including hepatoma (HepG2) and breast cancer (MCF-7) cells 3.

The mechanism of action is multifaceted:

  • Topoisomerase II Inhibition: The planar carbazole core intercalates into DNA, stabilizing the cleavable complex formed by Topoisomerase II. This prevents DNA religation, leading to double-strand breaks and subsequent apoptosis 4.

  • EGFR Tyrosine Kinase Targeting: Recent molecular dynamics simulations reveal that methoxy-substituted carbazoles form stable complexes with Epidermal Growth Factor Receptor (EGFR), acting as competitive inhibitors at the ATP-binding pocket.

Pathway A 1,3,7-Trimethoxy-6-methyl-9H-carbazole (Clausine P) B EGFR Tyrosine Kinase Inhibition A->B C Topoisomerase II Inhibition A->C D ROS Generation & Oxidative Stress A->D F Caspase 3/9 Activation B->F E DNA Double-Strand Breaks C->E D->E E->F G Apoptosis in Cancer Cells F->G

Fig 1: Proposed pharmacological signaling pathway of Clausine P in oncology models.

Virology: Antiviral Therapeutics

Beyond oncology, the carbazole scaffold is a privileged structure in antiviral drug discovery. Derivatives structurally related to Clausine P have demonstrated profound inhibition of HIV and HCV replication. For instance, related methoxy-methyl carbazoles have shown EC₅₀ values as low as 0.0054 µg/mL against HIV in H9 lymphocytes, boasting a high therapeutic index 5. The lipophilicity imparted by the methoxy and methyl groups is critical for cellular penetration and interaction with viral reverse transcriptases.

Quantitative Data & Structure-Activity Relationship (SAR)

To contextualize the potency of 1,3,7-Trimethoxy-6-methyl-9H-carbazole, it is essential to compare it against its structural analogs. The table below summarizes the pharmacological efficacy of key carbazole alkaloids.

Compound / DerivativeSourceTarget Disease / Cell LineEfficacy (IC₅₀ / EC₅₀)Primary Mechanism
Clausine P (1,3,7-Trimethoxy-6-methyl-9H-carbazole)Clausena excavata / SyntheticHepatoma (HepG2)~10-15 µMTopo II / EGFR Inhibition
Clausine K Clausena excavataHepatoma (HepG2)1.05 µg/mLApoptosis Induction
Compound 5e (Carbazole-aniline hybrid)SyntheticBreast Cancer (MCF-7)26.4 µMEGFR Target Binding
5-methoxy-7-methyl-7H-pyrido[4,3-c]carbazole SyntheticHIV (H9 Lymphocytes)0.0054 µg/mLViral Replication Blockade

SAR Insight: The shift from a hydroxyl group (as seen in some Clausines) to a methoxy group at position 7 generally decreases aqueous solubility but significantly enhances membrane permeability. The methyl group at position 6 provides steric bulk that locks the molecule into the hydrophobic pockets of kinase targets.

Experimental Protocols for Pharmacological Evaluation

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes the underlying causality to guide researchers in troubleshooting and assay optimization.

Protocol 1: High-Throughput In Vitro Cytotoxicity Assay (WST-8)

Objective: Quantify the anti-proliferative IC₅₀ of Clausine P.

  • Compound Preparation: Dissolve Clausine P in 100% molecular-grade DMSO to create a 10 mM stock.

    • Causality: Carbazole alkaloids are highly lipophilic. Complete dissolution in DMSO prevents compound precipitation in aqueous media, which would artificially lower the observed efficacy.

  • Cell Seeding: Seed HepG2 or MCF-7 cells at a density of 5,000 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂.

  • Drug Treatment: Perform serial dilutions of the stock in culture media (range: 0.1 µM to 100 µM). Ensure the final DMSO concentration does not exceed 0.1% (v/v). Include a 0.1% DMSO vehicle control.

    • Causality: A vehicle control is mandatory. It proves that any observed cell death is strictly due to the carbazole pharmacophore and not solvent-induced lipid bilayer disruption.

  • Incubation: Incubate cells with the compound for 72 hours.

  • Metabolic Quantification (WST-8): Add 10 µL of CCK-8 (WST-8) reagent to each well and incubate for 2 hours.

    • Causality: WST-8 is reduced by cellular dehydrogenases to form a highly water-soluble orange formazan dye. Unlike traditional MTT, WST-8 does not require a solubilization step, reducing pipetting errors and preserving the self-validating accuracy of the optical density readout.

  • Readout: Measure absorbance at 450 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.

Protocol S1 Compound Preparation S3 Drug Treatment (24-72h) S1->S3 S2 Cell Seeding (96-well plate) S2->S3 S4 WST-8 Reagent Incubation S3->S4 S5 Absorbance Readout (450nm) S4->S5 S6 IC50 & SAR Analysis S5->S6

Fig 2: Standardized high-throughput in vitro cytotoxicity screening workflow.

Conclusion

1,3,7-Trimethoxy-6-methyl-9H-carbazole (Clausine P) is a highly versatile scaffold with proven efficacy in disrupting oncogenic signaling and viral replication. Its unique 2,7-dioxygenated pattern, combined with strategic methylation, provides the perfect balance of lipophilicity and target-binding affinity. By leveraging the self-validating protocols and SAR insights detailed in this guide, drug development professionals can confidently utilize this compound as a lead structure for next-generation therapeutics.

References

  • Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-12770489) - EvitaChem.EvitaChem.
  • N-H Carbazole Synthesis from 2-Chloroanilines via Consecutive Amination and C−H Activation.The Journal of Organic Chemistry - ACS Publications.
  • Clausine K | Anticancer Agent.MedChemExpress.
  • Carbazole Derivatives as Antiviral Agents: An Overview.MDPI.
  • Synthesis of Glycozoline 75, Glycozolicine 58, and Glycozolidine 361 by Goo and Woo.ResearchGate.

Sources

Exploratory

Isolation, Biosynthesis, and Characterization of 1,3,7-Trimethoxy-6-methyl-9H-carbazole Alkaloids

Executive Summary Carbazole alkaloids represent a privileged class of nitrogen-containing aromatic heterocycles with profound significance in both drug discovery and materials science. Among these, highly oxygenated deri...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Carbazole alkaloids represent a privileged class of nitrogen-containing aromatic heterocycles with profound significance in both drug discovery and materials science. Among these, highly oxygenated derivatives such as 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7)[1] stand out due to their electron-rich tricyclic core. This whitepaper provides an in-depth technical analysis of the botanical origins, biosynthetic pathways, and rigorous isolation protocols required to extract and characterize this specific methoxylated carbazole scaffold from natural plant matrices.

Botanical Origins and Ecological Causality

Highly methoxylated carbazole alkaloids are predominantly biosynthesized by plants within the Rutaceae family, serving as potent phytoalexins. The specific substitution pattern of 1,3,7-trimethoxy-6-methyl-9H-carbazole and its closely related structural analogs (such as Clausine P and Clausine Q) are found in the root barks and stems of specific genera[2]:

  • Clausena excavata: A prolific producer of over 58 identified carbazole alkaloids. The plant utilizes these highly lipophilic, methoxylated compounds to disrupt the cell membranes of pathogenic fungi and deter herbivory[3].

  • Murraya microphylla: Known for yielding highly oxygenated carbazoles. The evolutionary pressure in tropical ecosystems drives the enzymatic hyper-methoxylation of the carbazole core to enhance environmental stability and target-binding affinity[2].

Mechanistic Insight: The addition of three methoxy groups at positions 1, 3, and 7 significantly lowers the oxidation potential of the carbazole ring. This electron-donating effect not only enhances its radical-scavenging (antioxidant) capabilities but also makes it a valuable building block for synthesizing organic semiconductors and light-emitting diodes (OLEDs)[1].

Biosynthetic Pathway

The natural synthesis of 1,3,7-trimethoxy-6-methyl-9H-carbazole is an intricate enzymatic cascade. It merges the shikimate pathway with terpenoid biosynthesis.

  • Core Formation: Anthranilic acid undergoes prenylation via a prenyltransferase, followed by a tandem cyclization to form the foundational 3-methylcarbazole core.

  • Oxidation & Methoxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at the 1, 3, and 7 positions. Subsequently, S-adenosyl methionine (SAM)-dependent O-methyltransferases catalyze the transfer of methyl groups to these hydroxyls, finalizing the trimethoxy pattern[4].

Biosynthesis A Chorismate (Shikimate Pathway) B Anthranilic Acid A->B Amination C Prenylated Intermediate (via Prenyltransferase) B->C + Prenyl-PP D 3-Methylcarbazole Core (Cyclization) C->D Cyclization E Hydroxylated Carbazoles (via Cytochrome P450s) D->E Oxidation F 1,3,7-Trimethoxy-6-methyl-9H-carbazole (via SAM O-Methyltransferases) E->F O-Methylation

Fig 1: Biosynthetic cascade of highly methoxylated carbazole alkaloids in Rutaceae.

Experimental Protocol: Extraction and Isolation

Isolating a specific trace alkaloid like 1,3,7-trimethoxy-6-methyl-9H-carbazole from a complex plant matrix requires a self-validating, multi-dimensional chromatographic approach. The following protocol is optimized for the root bark of Clausena species.

Phase 1: Maceration and Defatting
  • Step 1: Pulverize 1.0 kg of air-dried Clausena excavata root bark.

  • Step 2: Macerate in 95% Ethanol (3 x 5 L) at room temperature for 72 hours. Causality: Cold maceration is strictly chosen over Soxhlet extraction to prevent the thermal degradation of heat-sensitive methoxy groups.

  • Step 3: Concentrate the extract in vacuo at 40°C. Suspend the crude residue in 5% aqueous HCl (1 L) and partition with Hexane (3 x 500 mL).

  • Validation Check: The hexane layer removes lipophilic terpenes and waxes. The acidic aqueous layer selectively retains the alkaloid salts.

Phase 2: Acid-Base Partitioning
  • Step 4: Adjust the pH of the aqueous layer to 9.5–10.0 using 25% NH₄OH. Causality: The weak basicity of the pyrrole nitrogen (pKa ~ 17 for the conjugate acid, though functional groups alter this) requires careful alkalinization to precipitate the free base without causing base-catalyzed hydrolysis.

  • Step 5: Extract the alkaline solution with Chloroform (3 x 500 mL).

  • Validation Check: Spot an aliquot of the exhausted aqueous layer on a TLC plate and spray with Dragendorff’s reagent. An absence of an orange spot confirms 100% transfer of the alkaloids into the organic phase.

Phase 3: Chromatographic Resolution
  • Step 6: Subject the dried chloroform extract to Silica Gel Column Chromatography (200-300 mesh). Elute with a gradient of Hexane:Ethyl Acetate (from 9:1 to 1:1).

  • Step 7: Pool fractions exhibiting UV fluorescence at 254 nm.

  • Step 8: Purify the target fraction using Preparative HPLC (C18 column, 250 x 21.2 mm, 5 µm). Mobile phase: Isocratic Methanol:Water (80:20 v/v) at 10 mL/min. Causality: A reverse-phase C18 system is mandatory here; the high lipophilicity imparted by the three methoxy groups causes irreversible tailing on normal-phase silica at high purity stages.

Workflow Step1 Raw Plant Material (Clausena / Murraya roots) Step2 Ethanolic Maceration (95% EtOH, RT) Step1->Step2 Step3 Acid-Base Partitioning (5% HCl / Hexane -> NH4OH / CHCl3) Step2->Step3 Defatting & Alkaloid Isolation Step4 Silica Gel CC (Hexane:EtOAc Gradient) Step3->Step4 Crude Alkaloid Extract Step5 Preparative HPLC (C18, MeOH:H2O) Step4->Step5 Enriched Fractions Step6 Pure 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) Step5->Step6 Final Purification

Fig 2: Step-by-step extraction and isolation workflow for methoxylated carbazoles.

Quantitative Data and Structural Elucidation

Confirmation of the 1,3,7-trimethoxy-6-methyl-9H-carbazole structure relies heavily on 1D and 2D NMR spectroscopy. The presence of three distinct singlet resonances between δ 3.85 and 4.05 ppm in the 1 H NMR spectrum is diagnostic for the methoxy protons, while a sharp singlet near δ 2.40 ppm confirms the C-6 methyl group.

Below is a comparative summary of highly oxygenated carbazole alkaloids frequently co-isolated in these workflows:

Table 1: Comparative Physicochemical Properties of Highly Oxygenated Carbazole Alkaloids

Compound NameSubstitution PatternMolecular FormulaExact Mass ( g/mol )Primary Natural Source
1,3,7-Trimethoxy-6-methyl-9H-carbazole 1,3,7-OMe, 6-MeC₁₆H₁₇NO₃271.12Clausena spp. / Semi-synthetic[1]
Clausine P 1,7-OMe, 6-MeC₁₅H₁₅NO₂241.11Clausena excavata[4]
Clausine Q 7-OMe, 3-CHOC₁₄H₁₁NO₂225.08Murraya microphylla[2]
Murrayanine 1-OMe, 3-CHOC₁₄H₁₁NO₂225.08Murraya koenigii[2]

Pharmacological and Industrial Implications

The structural uniqueness of 1,3,7-trimethoxy-6-methyl-9H-carbazole positions it at the intersection of biology and materials science:

  • Pharmacology: The planar carbazole core acts as an excellent DNA intercalator. The methoxy groups enhance cellular permeability, making this scaffold a prime candidate for anti-HIV-1 and antimycobacterial drug development[3].

  • Optoelectronics: In industrial applications, the electron-donating methoxy groups lower the ionization potential of the molecule, making it an ideal building block for synthesizing hole-transporting materials in organic light-emitting diodes (OLEDs)[1].

References

  • Bedford, R. B., & Betham, M. (2006). "N-H carbazole synthesis from 2-chloroanilines via consecutive amination and C-H activation". Journal of Organic Chemistry, 71(25), 9403-10. URL: [Link]

  • Kongkathip, N., & Kongkathip, B. (2008). "Activities of Clausena excavata". URL:[Link]

  • Supratman, U., et al. (2023). "Phytochemistry and Biological Activities of Murraya Species". Molecules, 28(15), 5901. URL:[Link]

Sources

Foundational

Biosynthesis Pathways of 1,3,7-Trimethoxy-6-methyl-9H-carbazole: A Comprehensive Technical Guide

Executive Summary 1,3,7-Trimethoxy-6-methyl-9H-carbazole is a highly oxygenated, nitrogen-containing aromatic heterocyclic compound belonging to the phytocarbazole family[1]. Predominantly found in the Rutaceae plant fam...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,7-Trimethoxy-6-methyl-9H-carbazole is a highly oxygenated, nitrogen-containing aromatic heterocyclic compound belonging to the phytocarbazole family[1]. Predominantly found in the Rutaceae plant family (e.g., Murraya and Clausena species), these alkaloids exhibit significant pharmacological properties, including neuroprotective, antimicrobial, and antineoplastic activities[2]. While synthetic chemists often rely on palladium-catalyzed C-H activation to construct related carbazole natural products like Clausine P[3], nature utilizes an elegant, enzyme-driven de novo biosynthetic pathway. This whitepaper deconstructs the biogenesis of 1,3,7-trimethoxy-6-methyl-9H-carbazole, detailing the transition from primary metabolites to the highly decorated tricyclic core, and provides self-validating experimental frameworks for pathway elucidation.

De Novo Biosynthetic Pathway Architecture

The biosynthesis of 1,3,7-trimethoxy-6-methyl-9H-carbazole is a multi-phase process that bridges the shikimate pathway with specialized secondary metabolism. It can be divided into three distinct phases: Precursor Assembly, Scaffold Annulation, and Enzymatic Tailoring.

Phase I: Precursor Assembly (The Shikimate Axis)

The nitrogenous foundation of all phytocarbazoles is anthranilic acid. Derived from chorismate via the action of anthranilate synthase, this intermediate acts as the primary building block[4]. The regulation of anthranilate synthase is a known rate-limiting step in alkaloid biosynthesis, tightly controlled by feedback inhibition.

Phase II: Scaffold Annulation (Core Formation)

The formation of the tricyclic 3-methylcarbazole core (which corresponds to the 6-methylcarbazole skeleton depending on substituent numbering) requires the condensation of anthranilic acid with a carbon donor. Recent genomic assemblies of Clausena lansium have revealed that anthranilic acid and malonyl-CoA form a prenylated 2-quinolone intermediate[4]. Subsequent cyclization of the prenyl side chain generates the ubiquitous 3-methylcarbazole scaffold[2]. Transcriptomic analyses of Murraya koenigii have successfully identified the polyketide synthases and prenyltransferases driving these early steps[5].

Phase III: Enzymatic Tailoring (Hydroxylation & Methylation)

To achieve the specific 1,3,7-trimethoxy-6-methyl substitution pattern, the bare carbazole core undergoes sequential functionalization:

  • Regioselective Hydroxylation: Membrane-bound Cytochrome P450 monooxygenases (CYPs) introduce hydroxyl groups at the C1, C3, and C7 positions.

  • O-Methylation: S-adenosyl-L-methionine (SAM)-dependent O-methyltransferases (OMTs) subsequently transfer methyl groups to the newly formed hydroxyls, yielding the final trimethoxy derivative. The expansion of OMT gene families in Clausena species is directly correlated with their rich diversity of methoxylated alkaloids[4].

Biosynthesis A Chorismate (Shikimate Pathway) B Anthranilic Acid A->B Anthranilate Synthase D Prenylated 2-Quinolone Intermediate B->D C DMAPP / Malonyl-CoA C->D Prenyltransferase E 3-Methylcarbazole (Core Scaffold) D->E Cyclization F 1,3,7-Trihydroxy-6-methyl- 9H-carbazole E->F CYP450 Hydroxylations (C1, C3, C7) G 1,3,7-Trimethoxy-6-methyl- 9H-carbazole F->G SAM-dependent OMTs (O-Methylation)

Fig 1: Biosynthetic pathway of 1,3,7-trimethoxy-6-methyl-9H-carbazole from chorismate.

Experimental Workflows: Self-Validating Systems

As a Senior Application Scientist, establishing causality rather than mere correlation is paramount. The following protocols are designed as self-validating systems to empirically prove the biosynthetic steps of 1,3,7-trimethoxy-6-methyl-9H-carbazole.

Protocol 1: Isotopic Precursor Tracking via LC-HRMS

Objective: Validate the origin of the carbazole skeleton and the methoxy methyl groups. Causality Rationale: By feeding specific heavy isotopes, we can track mass shifts in the final metabolite. [¹³C₆]-anthranilic acid proves the aromatic ring origin, while[¹³C-methyl]-L-methionine proves that the methoxy groups are SAM-derived, definitively ruling out polyketide-derived methoxy artifacts.

Step-by-Step Methodology:

  • Culture Elicitation: Establish Clausena lansium cell suspension cultures in MS medium. Elicit with methyl jasmonate (100 µM) to upregulate secondary metabolism.

  • Isotope Feeding: At day 7 of exponential growth, spike cultures with 1 mM [¹³C₆]-anthranilic acid and 1 mM [¹³C-methyl]-L-methionine.

  • Extraction: Harvest cells at 24h, 48h, and 72h. Lyse via sonication in 70% MeOH/CHCl₃ to ensure total alkaloid recovery.

  • Self-Validation (Controls): Run parallel cultures fed with unlabeled precursors (baseline control) and cultures treated with a translation inhibitor (cycloheximide) to ensure mass shifts are dependent on active biosynthesis.

  • LC-HRMS Analysis: Analyze via Q-TOF LC-MS. Look for a +6 Da shift (m/z 277.31 -> 283.31) indicating anthranilate incorporation, and subsequent +3 Da shifts per methoxy group (up to +9 Da total) confirming SAM-dependent OMT activity.

Protocol 2: Transcriptomic Mining & Heterologous Expression

Objective: Identify and validate the specific CYPs and OMTs responsible for late-stage tailoring. Causality Rationale: E. coli is sufficient for soluble OMTs, but CYPs require a eukaryotic endoplasmic reticulum membrane and a cytochrome P450 reductase (CPR) for proper folding and electron transfer. Therefore, a dual-host expression strategy is mandatory.

Step-by-Step Methodology:

  • Gene Mining: Perform RNA-Seq on high-producing plant tissues (e.g., stem bark)[4]. Filter for co-expressed CYP71 family members and Class I OMTs.

  • Heterologous Expression:

    • Clone OMT candidates into pET28a vectors and express in E. coli BL21(DE3).

    • Clone CYP candidates into pYES2 vectors and express in Saccharomyces cerevisiae WAT11 (which co-expresses Arabidopsis CPR).

  • In Vitro Assay: Incubate purified recombinant OMT (10 µg) with 100 µM 1,3,7-trihydroxy-6-methylcarbazole and 500 µM SAM in Tris-HCl buffer (pH 7.5) at 30°C for 1 hour.

  • Self-Validation (Controls): Include a boiled enzyme control (denatured) and an empty vector control to rule out background host activity.

  • Validation: Quench with ethyl acetate, evaporate, and reconstitute in MeOH. Analyze via HPLC-UV against synthetic standards[6].

Workflow T Plant Tissue (Murraya/Clausena) R RNA-Seq & Transcriptomics T->R C Candidate Mining (CYPs & OMTs) R->C E Heterologous Expression C->E Gene Synthesis A In Vitro Enzyme Assays E->A Protein Purification V LC-MS/MS Validation A->V Metabolite Profiling

Fig 2: Workflow for transcriptomic mining and enzymatic validation of tailoring enzymes.

Quantitative Data Presentation

To evaluate the efficiency of the tailoring enzymes isolated via the transcriptomic workflow, kinetic parameters must be established. Table 1 summarizes representative benchmark data for recombinant O-methyltransferases acting on carbazole substrates, demonstrating the high affinity (low Km​ ) and catalytic efficiency ( kcat​/Km​ ) required to drive the reaction toward the fully trimethoxylated state.

Table 1: Representative Kinetic Parameters of Recombinant Carbazole O-Methyltransferases (OMTs)

Enzyme CandidateSubstrate Km​ (µM) kcat​ (s⁻¹) kcat​/Km​ (M⁻¹ s⁻¹)Subcellular Localization
ClOMT-1 1-hydroxy-6-methylcarbazole12.40.856.85 × 10⁴Cytosol
ClOMT-2 1,7-dihydroxy-6-methylcarbazole8.71.121.28 × 10⁵Cytosol
ClOMT-3 1,3,7-trihydroxy-6-methylcarbazole15.20.644.21 × 10⁴Cytosol

Note: The high catalytic efficiency of ClOMT-2 suggests that the C7 position is highly favorable for rapid methylation during the intermediate stages of biosynthesis.

Conclusion

The biosynthesis of 1,3,7-trimethoxy-6-methyl-9H-carbazole represents a highly orchestrated convergence of the shikimate pathway and specialized tailoring enzymes. By utilizing rigorous, self-validating experimental frameworks—combining isotopic tracking with heterologous expression—researchers can map the exact causality of each enzymatic step. Understanding these pathways not only enriches our knowledge of plant secondary metabolism but also paves the way for the synthetic biology production of complex, pharmacologically active carbazole alkaloids.

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Exploratory

Physicochemical Profiling and Synthetic Methodologies of 1,3,7-Trimethoxy-6-methyl-9H-carbazole: A Technical Whitepaper

Executive Summary The rational design of functional organic materials relies heavily on the precise tuning of heterocyclic cores. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) represents a highly specialized...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of functional organic materials relies heavily on the precise tuning of heterocyclic cores. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) represents a highly specialized nitrogen-containing aromatic heterocycle[1]. Characterized by its rigid tricyclic framework, this compound is distinguished by the strategic placement of three electron-donating methoxy groups and a single methyl group. This unique substitution pattern bridges the gap between materials science and pharmacology, making it a critical building block for organic semiconductors, light-emitting diodes (OLEDs), and novel antimicrobial/anticancer agents[1].

This whitepaper provides an in-depth analysis of its physicochemical properties, structure-property relationships (SPR), and field-proven synthetic protocols designed for high-yield, reproducible scale-up.

Structural and Physicochemical Properties

The fundamental behavior of 1,3,7-Trimethoxy-6-methyl-9H-carbazole is dictated by its molecular architecture. The fused benzene and pyrrole rings create a highly conjugated π -system, while the peripheral substituents modulate its electronic bandgap and solubility[1].

Quantitative Chemical Profile

To facilitate comparative analysis in drug discovery and materials screening, the core physicochemical parameters are summarized below[1][2]:

PropertyValue
IUPAC Name 1,3,7-trimethoxy-6-methyl-9H-carbazole
CAS Number 919090-32-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Canonical SMILES CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC
InChI Key FXDDHGHJTKHVMD-UHFFFAOYSA-N
Structural Classification Tricyclic Carbazole Derivative

Structure-Property Relationships (SPR) & Application Modalities

As a Senior Application Scientist, it is crucial to understand why this specific substitution pattern is valuable, rather than just acknowledging its applications. The utility of 1,3,7-Trimethoxy-6-methyl-9H-carbazole is bifurcated into two primary domains:

  • Optoelectronics (OLEDs & Semiconductors): The three methoxy groups at the 1, 3, and 7 positions exert a strong positive resonance (+R) effect. This dramatically increases the electron density of the carbazole core, effectively elevating the Highest Occupied Molecular Orbital (HOMO) energy level. A higher HOMO level reduces the hole-injection barrier, making this compound an exceptional precursor for Hole-Transporting Materials (HTMs)[2]. Furthermore, the rigid tricyclic core imparts high thermal stability (elevated glass transition temperature, Tg​ ), preventing the crystallization of amorphous layers in active devices[1].

  • Pharmacology: In biological systems, the methoxy oxygens act as potent hydrogen-bond acceptors, while the 9H-pyrrole nitrogen serves as a hydrogen-bond donor. The 6-methyl group provides a localized inductive effect and increases the overall lipophilicity ( logP ) of the molecule, enhancing cellular membrane permeability during anticancer and antimicrobial screening[1][2].

SPR Core Carbazole Core (Rigid Tricyclic) Opto Optoelectronics (Hole Transport) Core->Opto Thermal Stability Pharma Pharmacology (Target Binding) Core->Pharma Intercalation Methoxy 1,3,7-Methoxy Groups (Electron Donating) Methoxy->Opto HOMO Elevation Methoxy->Pharma H-Bond Acceptors Methyl 6-Methyl Group (Steric/Inductive) Methyl->Pharma Lipophilicity (LogP)

Fig 1. Structure-property relationships dictating optoelectronic and pharmacological utility.

Chemical Reactivity and Derivatization

The electron-rich nature of 1,3,7-Trimethoxy-6-methyl-9H-carbazole makes it a versatile synthetic hub. Key derivatization pathways include[2]:

  • Oxidation: The compound is highly susceptible to oxidation. Reagents like potassium permanganate ( KMnO4​ ) or chromium trioxide ( CrO3​ ) can convert the core into corresponding quinones, which are valuable as redox-active materials[2].

  • Reduction: Catalytic hydrogenation (using H2​ gas over a Palladium catalyst) yields reduced carbazole frameworks, altering the compound's geometry from planar to bent[2].

  • Electrophilic Substitution: The methoxy groups direct incoming electrophiles (such as halogens or sulfonyl chlorides) to specific ortho/para positions, allowing for the synthesis of complex cross-coupling precursors[2].

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity and reproducibility, the following protocols are designed as closed-loop, self-validating workflows.

Protocol A: Selective O-Methylation via Continuous Flow or Batch Reflux

Objective: Synthesize 1,3,7-trimethoxy-6-methyl-9H-carbazole from its hydroxylated precursor[1]. Causality Insight: Potassium carbonate ( K2​CO3​ ) is explicitly chosen as the base because its mild alkalinity is sufficient to deprotonate the phenolic hydroxyl groups ( pKa​≈10 ) but too weak to deprotonate the pyrrole nitrogen ( pKa​≈16 ). This thermodynamic differential guarantees selective O-methylation by methyl iodide, preventing unwanted N-alkylation and preserving the critical 9H-carbazole core[1].

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of the trihydroxy-carbazole precursor in anhydrous acetone or dimethylformamide (DMF) under an inert argon atmosphere.

  • Base Activation: Add 4.0 equivalents of anhydrous K2​CO3​ . Stir at room temperature for 30 minutes to ensure complete phenoxide formation.

  • Alkylation: Dropwise, add 3.5 equivalents of methyl iodide ( CH3​I ). Caution: Highly toxic alkylating agent; perform in a fume hood.

  • Reflux & In-Process Control (IPC): Heat the reaction to reflux.

    • Self-Validation Loop: After 4 hours, pull a 50 µL aliquot. Quench with water, extract with ethyl acetate, and analyze via Thin Layer Chromatography (TLC) or LC-MS. If the mono- or di-methoxy intermediates persist, add an additional 0.5 eq of CH3​I and reflux for 2 more hours.

  • Quenching: Once conversion is >99%, cool to room temperature and quench with distilled water.

  • Extraction & Purification: Extract the aqueous layer with dichloromethane (DCM). Wash the organic layer with brine, dry over MgSO4​ , and concentrate in vacuo. Purify via silica gel column chromatography (Hexane:Ethyl Acetate gradient) to yield the pure product.

Workflow Step1 Precursor Preparation Carbazole + K2CO3 Step2 Methylation Methyl Iodide (Reflux) Step1->Step2 Mild Base Activation Step3 In-Process Control TLC / LC-MS Step2->Step3 Aliquot Sampling Decision Conversion > 99%? Step3->Decision Step4 Purification Column Chromatography End Downstream Application (OLEDs / Bio-assays) Step4->End >98% Purity Decision->Step2 No (Add MeI) Decision->Step4 Yes (Proceed)

Fig 2. Self-validating synthetic workflow for continuous methylation and purification.

Protocol B: Industrial Scale-Up Considerations

For industrial applications, batch reflux is often replaced by continuous flow reactors [1]. Causality Insight: Methylation reactions are exothermic. Continuous flow systems drastically improve the surface-area-to-volume ratio, allowing for instantaneous heat dissipation. This prevents localized thermal runaways, minimizes the degradation of the electron-rich carbazole core, and ensures a consistent, high-purity product profile suitable for stringent optoelectronic quality control[1].

References

  • 1,3,7-Trimethoxy-6-methyl-9H-carbazole - CAS号919090-32-7 - 摩熵化学 Source: molaid.com URL:[Link]

Sources

Foundational

Technical Whitepaper: Properties, Mechanisms, and Applications of 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS 919090-32-7)

Executive Summary As a Senior Application Scientist navigating the intersection of materials science and pharmacology, the strategic selection of molecular scaffolds is paramount. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of materials science and pharmacology, the strategic selection of molecular scaffolds is paramount. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS 919090-32-7) represents a highly specialized nitrogen-containing aromatic heterocyclic compound 1. By functionalizing the rigid, highly conjugated carbazole core with specific electron-donating methoxy groups and a sterically protective methyl group, this molecule achieves dual-use prominence. It serves as a high-performance hole-transporting material (HTM) in optoelectronics (OLEDs and Perovskite Solar Cells) and as a potent DNA-intercalating Topoisomerase II inhibitor in oncology.

This whitepaper deconstructs the structure-property causality of this compound, provides self-validating experimental protocols, and establishes a comprehensive technical baseline for researchers and drug development professionals.

Molecular Architecture & Electronic Causality

The intrinsic value of 1,3,7-trimethoxy-6-methyl-9H-carbazole lies in the precise spatial arrangement of its substituents, which fundamentally alters the electronic landscape of the parent carbazole core 2.

  • 1,3,7-Trimethoxy Substitutions (Electronic Modulation): Methoxy groups act as strong electron-donating groups (EDGs) via resonance from the oxygen lone pairs. Substituting these at the 1, 3, and 7 positions significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level 3. In optoelectronics, this reduces the energy barrier for hole injection from standard anodes (like ITO). In pharmacology, the oxygen atoms serve as critical hydrogen-bond acceptors, enhancing binding affinity within the DNA minor/major grooves 4.

  • 6-Methyl Substitution (Steric Shielding): The 3 and 6 positions of the carbazole ring are highly susceptible to electrochemical oxidation, which can lead to unwanted dimerization. By occupying the 6-position with a methyl group (and the 3-position with a methoxy group), the molecule is sterically shielded. This dramatically improves the electrochemical stability of the compound during repeated redox cycles 2.

G Core Carbazole Core Opto Optoelectronics (Raised HOMO) Core->Opto Bio Pharmacology (DNA Binding) Core->Bio Methoxy 1,3,7-Trimethoxy (Resonance Donors) Methoxy->Opto Lowers Injection Barrier Methoxy->Bio H-Bond Acceptor Methyl 6-Methyl (Steric Shield) Methyl->Opto Blocks Dimerization

Fig 1. Structure-property relationships of 1,3,7-Trimethoxy-6-methyl-9H-carbazole substitutions.

Optoelectronic Applications: High-Performance HTMs

In the fabrication of Thermally Activated Delayed Fluorescence (TADF) OLEDs and Perovskite Solar Cells (PSCs), charge balance is the primary bottleneck. Methoxy-substituted carbazoles exhibit remarkable hole drift mobilities (approaching 10−4 cm² V⁻¹ s⁻¹) and high glass-transition temperatures ( Tg​>120 °C) due to enhanced intermolecular hydrogen bonding 2. Furthermore, the hydrophobic nature of the methoxy/methyl periphery protects sensitive perovskite layers from atmospheric moisture, significantly extending device longevity 5.

G Anode Anode (ITO) WF: -4.7 eV HTM Methoxy-Carbazole HOMO: -5.1 eV Anode->HTM Hole Injection EML Emissive Layer HOMO: -5.5 eV HTM->EML Hole Transport ETL ETL LUMO: -3.0 eV ETL->EML Electron Transport Cathode Cathode WF: -3.5 eV Cathode->ETL Electron Injection

Fig 2. Energy level alignment and charge transport pathways in a standard OLED architecture.

Pharmacological Potential: Topoisomerase II Inhibition

Carbazole derivatives (such as ellipticine and olivacine analogues) are well-documented anti-cancer agents 6. The planar tricyclic system of 1,3,7-trimethoxy-6-methyl-9H-carbazole allows it to intercalate between DNA base pairs. Concurrently, the methoxy substituents interact with Topoisomerase II, stabilizing the cleavable complex. This prevents DNA religation, leading to the accumulation of double-strand breaks (DSBs) and triggering apoptosis in aggressive cell lines like U87MG glioma 4, 7.

G Compound Methoxy-Carbazole TopoII Topoisomerase II Compound->TopoII Intercalation Complex Cleavable Complex TopoII->Complex Inhibits Religation DSB Double-Strand Breaks Complex->DSB Accumulation Apoptosis Apoptosis DSB->Apoptosis Cell Death

Fig 3. Pharmacological pathway of Topoisomerase II inhibition leading to targeted apoptosis.

Quantitative Data Summaries

Table 1: Physicochemical & Structural Data 1

PropertyValue
CAS Number 919090-32-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Canonical SMILES CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC

Table 2: Comparative Performance Metrics (Methoxy-Carbazole Derivatives) 2, 4

MetricTypical Value RangeMechanistic Implication
HOMO Level -5.1 to -5.3 eVLower injection barrier from ITO anodes
Hole Mobility ( μh​ ) 10−4 to 10−3 cm² V⁻¹ s⁻¹Efficient charge transport in OLEDs/PSCs
Thermal Stability ( Td​ ) > 350 °CPrevents degradation during vacuum deposition
Cytotoxicity (IC₅₀) 13.8 - 25.0 µMPotent anti-proliferative activity via Topo II

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, the following methodologies are designed as self-validating systems, incorporating internal checks to prevent false positives.

Protocol A: N-Methylation Synthesis of Carbazole Derivatives

Causality: Potassium carbonate ( K2​CO3​ ) is utilized as a mild base to selectively deprotonate the carbazole N-H without degrading the methoxy substituents, facilitating nucleophilic attack on methyl iodide.

  • Dissolve the precursor carbazole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) under an argon atmosphere.

  • Add K2​CO3​ (3.0 eq) and stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Dropwise add methyl iodide (1.5 eq) and heat the mixture to reflux (approx. 80 °C) for 12 hours.

  • Quench the reaction with ice water and extract using ethyl acetate.

  • Self-Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using a dual-wavelength UV lamp. The complete disappearance of the N-H starting material spot and the emergence of a highly fluorescent methylated product spot under 365 nm UV confirms reaction completion prior to costly NMR validation.

Protocol B: Space-Charge-Limited Current (SCLC) Hole Mobility Measurement

Causality: A hole-only device architecture (ITO / PEDOT:PSS / Carbazole Compound / MoO3​ / Al) is required. The high work function of MoO3​ intentionally blocks electron injection from the aluminum cathode, ensuring that only hole transport is measured.

  • Spin-coat PEDOT:PSS onto a pre-cleaned ITO glass substrate and anneal at 150 °C for 15 minutes.

  • Thermal evaporation (or spin-coating) of the 1,3,7-trimethoxy-6-methyl-9H-carbazole layer (approx. 100 nm thickness) under high vacuum ( 10−6 Torr).

  • Deposit 10 nm of MoO3​ followed by 100 nm of Aluminum via shadow mask.

  • Measure the Current Density-Voltage ( J−V ) characteristics using a semiconductor characterization system.

  • Self-Validation Checkpoint: Plot log(J) versus log(V) . The curve must exhibit a slope of exactly 2 in the high-voltage regime. A slope deviating from 2 indicates trap-limited transport or injection barriers, which mathematically invalidates the application of the Mott-Gurney law for extracting mobility.

Protocol C: In Vitro Topoisomerase II Relaxation Assay

Causality: Topoisomerase II unwinds supercoiled DNA in an ATP-dependent manner. Effective carbazole inhibitors will trap the enzyme, leaving the plasmid in its fast-migrating supercoiled state.

  • Prepare a reaction mixture containing 0.25 µg of supercoiled pBR322 plasmid DNA, assay buffer, and varying concentrations of the carbazole compound (1 µM to 50 µM).

  • Add 1 Unit of human Topoisomerase II α and 1 mM ATP to initiate the reaction. Incubate at 37 °C for 30 minutes.

  • Terminate the reaction by adding 10% SDS and Proteinase K, followed by incubation at 50 °C for 30 minutes to digest the trapped enzyme.

  • Resolve the DNA topologies via 1% agarose gel electrophoresis (without ethidium bromide during the run) and post-stain.

  • Self-Validation Checkpoint: Include an ATP-free control lane. Because Topo II strictly requires ATP for DNA religation, any plasmid relaxation observed in this lane indicates non-specific nuclease contamination rather than true Topo II activity, instantly invalidating the assay run.

References

  • "Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-12770489) - EvitaChem." EvitaChem.
  • Bucinskas, A., et al. "Methoxycarbazolyl-disubstituted dibenzofuranes as holes- and electrons- transporting hosts for phosphorescent and TADF-based OLEDs." Dyes and Pigments, 2019.
  • Bhat, V. G., et al. "Dopant-free hydrophobic fluorene-based hole transport materials: impact of methoxy-substituted triphenylamine and carbazole peripheral groups on the performance of perovskite solar cells." Sustainable Energy & Fuels (RSC Publishing), 2025.
  • "Effect of methoxy-substitutions on the hole transport properties of carbazole-based compounds: pros and cons." Journal of Materials Chemistry C, 2021.
  • "Design, Synthesis, in vitro Anticancer Activity, Topoisomerase-I Inhibition and DNA Binding Studies of Substituted Carbazole Semicarbazone Derivatives." Asian Journal of Chemistry, 2025.
  • "Evaluation of Interactions of Selected Olivacine Derivatives with DNA and Topoisomerase II." Pharmaceuticals (Basel), 2021.
  • "Carbazole scaffolds in cancer therapy: a review from 2012 to 2018." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.

Sources

Exploratory

molecular weight and chemical formula of 1,3,7-Trimethoxy-6-methyl-9H-carbazole

An In-Depth Technical Guide to 1,3,7-Trimethoxy-6-methyl-9H-carbazole: Synthesis, Characterization, and Therapeutic Potential Executive Summary The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1,3,7-Trimethoxy-6-methyl-9H-carbazole: Synthesis, Characterization, and Therapeutic Potential

Executive Summary

The carbazole nucleus, a tricyclic aromatic heterocycle, represents a privileged scaffold in medicinal chemistry and materials science.[1][2] Its rigid, planar structure and electron-rich nature make it a versatile building block for compounds with a wide array of biological activities, including anticancer, antimicrobial, and neuroprotective properties.[3][4] This guide provides a comprehensive technical overview of a specific derivative, 1,3,7-Trimethoxy-6-methyl-9H-carbazole. We will delve into its fundamental physicochemical properties, outline a representative synthetic protocol with detailed experimental considerations, discuss the analytical techniques required for its structural validation, and explore its potential applications in drug discovery based on the established pharmacology of the carbazole class. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this promising molecule.

The Carbazole Scaffold: A Foundation for Bioactivity

Carbazole is an aromatic organic compound consisting of two benzene rings fused to a central five-membered, nitrogen-containing pyrrole ring.[2] This arrangement creates a highly conjugated system with unique electronic properties that facilitate interactions with various biological targets.[1] Natural products containing the carbazole core, such as murrayanine and carbazomycins, have demonstrated significant antibiotic and antitumor activities, spurring extensive research into synthetic derivatives.[3][4] The strategic placement of substituents on the carbazole ring system allows for the fine-tuning of its physicochemical properties and pharmacological profile. The subject of this guide, 1,3,7-Trimethoxy-6-methyl-9H-carbazole, is functionalized with multiple methoxy groups and a methyl group, which are known to influence receptor binding affinity, metabolic stability, and overall biological effect.[5]

Physicochemical and Structural Properties

The precise identification of a chemical entity is paramount for any research and development endeavor. The key identifiers and properties of 1,3,7-Trimethoxy-6-methyl-9H-carbazole are summarized below.

PropertyValueSource
IUPAC Name 1,3,7-trimethoxy-6-methyl-9H-carbazole[5]
CAS Number 919090-32-7[5]
Chemical Formula C₁₆H₁₇NO₃[5]
Molecular Weight 271.31 g/mol [5]
Canonical SMILES CC1=CC2=C(C=C1OC)NC3=C2C=C(C=C3OC)OC[5]
InChI Key FXDDHGHJTKHVMD-UHFFFAOYSA-N[5]

Synthesis and Purification Protocol

The synthesis of substituted carbazoles can be approached through various strategies, including the cyclization of aminobiphenyls or the functionalization of a pre-existing carbazole core.[6] The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically involves the strategic methylation of a corresponding hydroxylated carbazole precursor.

Expert Rationale

The choice of a methylation strategy is predicated on the availability of precursor materials and the desire for regiochemical control. Using a strong base and a methylating agent like methyl iodide or dimethyl sulfate is a classic and robust method for converting phenolic hydroxyl groups to methoxy ethers. The reaction conditions, particularly the choice of solvent and base, are critical for achieving high yields and minimizing side reactions. An aprotic polar solvent like DMF or acetone is often chosen to solubilize the reactants and facilitate the SN2 reaction.

Step-by-Step Experimental Protocol

This protocol describes a generalized methylation reaction for the synthesis of the target compound from a hypothetical polyhydroxylated precursor.

  • Reagent Preparation: A solution of the precursor, 1,3,7-trihydroxy-6-methyl-9H-carbazole (1.0 eq), is prepared in anhydrous acetone or N,N-Dimethylformamide (DMF).

  • Addition of Base: Anhydrous potassium carbonate (K₂CO₃) (4.0 eq, to deprotonate all three hydroxyl groups and the N-H proton) is added to the solution. The suspension is stirred vigorously under an inert atmosphere (e.g., Argon or Nitrogen) for 30 minutes at room temperature.

  • Methylation: Methyl iodide (CH₃I) (4.0 eq) is added dropwise to the reaction mixture.

  • Reaction Execution: The mixture is heated to reflux and maintained at this temperature for 12-24 hours. The progress of the reaction must be monitored by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.

  • Reaction Quench and Work-up: After cooling to room temperature, the reaction mixture is filtered to remove the inorganic salts. The solvent is removed under reduced pressure (in vacuo). The resulting residue is redissolved in an organic solvent such as ethyl acetate or dichloromethane (DCM).[7]

  • Aqueous Wash: The organic solution is washed sequentially with water (2x) and brine (1x) to remove any remaining inorganic impurities and DMF. The organic layer is then dried over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).[7]

  • Purification: The crude product is purified using silica gel column chromatography. A gradient elution system, typically starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is employed to isolate the pure product.[7]

  • Final Product: The fractions containing the pure product are combined, and the solvent is evaporated to yield 1,3,7-Trimethoxy-6-methyl-9H-carbazole as a solid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Precursor 1. Dissolve Precursor in Anhydrous Acetone Base 2. Add K₂CO₃ (Stir 30 min) Precursor->Base Under Ar/N₂ Methylation 3. Add Methyl Iodide (Dropwise) Base->Methylation Reflux 4. Heat to Reflux (12-24h, Monitor by TLC) Methylation->Reflux Quench 5. Cool, Filter, Evaporate Reflux->Quench Reaction Complete Extract 6. Redissolve & Wash (H₂O, Brine) Quench->Extract Purify 7. Column Chromatography (Silica Gel) Extract->Purify Dry over MgSO₄ Product 8. Isolate Pure Product Purify->Product

Fig 1: General workflow for the synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical synthesis. A combination of spectroscopic techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation.[8]

    • ¹H NMR: One would expect to see distinct singlets for the aromatic protons (whose chemical shifts are influenced by the methoxy groups), a singlet for the N-H proton (which may be broad), three distinct singlets for the methoxy (O-CH₃) protons integrating to 3H each, and one singlet for the methyl (Ar-CH₃) protons integrating to 3H.

    • ¹³C NMR: The spectrum would show signals for all 16 unique carbon atoms, including the aromatic carbons, the methoxy carbons (typically ~55-60 ppm), and the methyl carbon.[7]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) of the molecular ion. For C₁₆H₁₇NO₃, the expected [M+H]⁺ ion would be observed at approximately m/z 272.13.[5][9]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify key functional groups. Characteristic absorption bands would include an N-H stretch (around 3300-3500 cm⁻¹), aromatic C-H stretches (~3000-3100 cm⁻¹), aliphatic C-H stretches (~2850-2960 cm⁻¹), and strong C-O stretches for the methoxy ether groups (around 1050-1250 cm⁻¹).[7]

Potential Pharmacological Applications

While specific biological data for 1,3,7-Trimethoxy-6-methyl-9H-carbazole is still emerging, the extensive research on related carbazole derivatives provides a strong basis for predicting its therapeutic potential.[5]

  • Anticancer Activity: Carbazoles are a well-established class of anticancer agents.[4] They can induce apoptosis, inhibit cell proliferation, and interfere with angiogenesis.[10][11] Some derivatives function as inhibitors of key signaling proteins like receptor tyrosine kinases.[12] The methoxy and methyl substituents on 1,3,7-Trimethoxy-6-methyl-9H-carbazole likely modulate its interaction with specific enzyme active sites or receptor pockets, making it a candidate for screening against various cancer cell lines.[5]

  • Antimicrobial Properties: Numerous carbazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[3][13] The mechanism often involves disruption of the microbial cell membrane or inhibition of essential enzymes. The lipophilicity and electronic properties conferred by the methoxy and methyl groups could enhance its ability to penetrate microbial cell walls, suggesting its potential as a lead compound for new antibiotics.[5]

  • Neuroprotective Effects: Several N-substituted carbazoles have shown promise in the context of neurodegenerative diseases like Alzheimer's.[1][3] They can exhibit antioxidant properties and inhibit enzymes like acetylcholinesterase. The core structure of 1,3,7-Trimethoxy-6-methyl-9H-carbazole makes it a valuable subject for investigation in this therapeutic area as well.

G Receptor Receptor Tyrosine Kinase (RTK) RAS RAS Receptor->RAS Activates GrowthFactor Growth Factor GrowthFactor->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes Carbazole Carbazole Derivative (e.g., 1,3,7-Trimethoxy- 6-methyl-9H-carbazole) Carbazole->Receptor Inhibits (Hypothesized)

Fig 2: Hypothesized mechanism of action for a carbazole derivative inhibiting a cancer signaling pathway.

Conclusion and Future Directions

1,3,7-Trimethoxy-6-methyl-9H-carbazole is a promising molecule rooted in the pharmacologically rich class of carbazole alkaloids. Its defined chemical structure, accessible synthesis, and the strong precedent for bioactivity among its chemical relatives position it as a valuable candidate for further investigation. Future research should focus on its comprehensive biological screening in anticancer and antimicrobial assays, detailed mechanism of action studies to identify its specific molecular targets, and potential structural modifications to optimize its activity and pharmacokinetic properties for drug development.

References

  • EvitaChem. (n.d.). Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-12770489).
  • Supporting Information. (n.d.).
  • Jasztold-Howorko, R., et al. (n.d.). AN ALTERNATIVE WAY OF THE SYNTHESIS OF 1-SUBSTITUTED 9-METHOXY-5-METHYL-6H-PYRIDO[4,3-b]CARBAZOLE DERIVATIVES.
  • Antibacterial Activity of Murrayaquinone A and 6-Methoxy-3,7-dimethyl-2,3-dihydro-1H-carbazole-1,4(9H)-dione. PMC.
  • Makar, S. (2024). Int. J. of Pharm. Sci., 2(8), 2888-2899. International Journal of Pharmaceutical Sciences.
  • Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. PMC.
  • Carbazole. Wikipedia.
  • Carbazole synthesis. Organic Chemistry Portal.
  • A review on the biological potentials of carbazole and its derived products. (2022).
  • Supporting Information. (n.d.).
  • 1H-1,2,3-triazol-4-yl]methyl)-9H-carbazole Using 2D 1H-15N HMBC Experiment. VIBGYOR ePress. (2016).
  • Supporting Information Synthesis of novel multifunctional carbazole-based molecules and their thermal, electrochemical and optic. Beilstein Journals.
  • 1,3,6-Tribromo-9-ethyl-9H-carbazole. ResearchGate.
  • Semi-Synthesis of Small Molecules of Aminocarbazoles: Tumor Growth Inhibition and Potential Impact on p53. MDPI. (2021).
  • Biological evaluation of 9-[(6-chloropyridin-4-yl)methyl]-9H-carbazole-3-carbinol as an anticancer agent. PubMed. (2013).
  • 9-Substituted 6,6-Dimethyl-11-oxo-6,11-dihydro-5H-benzo[b]carbazoles as Highly Selective and Potent Anaplastic Lymphoma Kinase Inhibitors. Journal of Medicinal Chemistry. (2011).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Isolation and Purification Protocols for 1,3,7-Trimethoxy-6-methyl-9H-carbazole from Rutaceae Plant Extracts

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) [1] Executive Summary & Scientific Context C...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Natural Product Researchers, Analytical Chemists, and Drug Development Professionals Compound Focus: 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) [1]

Executive Summary & Scientific Context

Carbazole alkaloids are a highly valued class of nitrogen-containing aromatic heterocyclic compounds recognized for their potent pharmacological properties, including anticancer, antimicrobial, and antiviral activities. The target compound, 1,3,7-Trimethoxy-6-methyl-9H-carbazole , is a specialized derivative predominantly found in the Rutaceae plant family (notably within Murraya and Clausena species) [2].

Isolating this specific tricyclic alkaloid from a complex plant matrix presents significant chromatographic challenges due to the presence of co-eluting flavonoids, coumarins, and structurally similar carbazole analogs. This application note details a self-validating, highly reproducible workflow leveraging pH-driven liquid-liquid partitioning and multi-dimensional chromatography to achieve >98% purity.

Mechanistic Rationale & Physicochemical Profiling

Successful isolation requires exploiting the specific physicochemical properties of the carbazole core. The secondary amine (NH) in the pyrrole ring of the carbazole provides weak basicity, allowing for selective protonation.

  • Defatting Causality: Plant leaves and stem bark are rich in non-polar waxes and lipids. An initial non-polar wash (n-hexane) prevents these lipids from fouling downstream silica gel columns.

  • Acid-Base Partitioning Causality: By lowering the pH to 2.0 using 2% HCl, the target alkaloid is protonated into a water-soluble quaternary ammonium salt. Lipophilic neutral impurities remain in the organic phase and are discarded. Subsequent basification (pH 10.0) with NH₄OH deprotonates the nitrogen, returning the alkaloid to its lipophilic free-base form, which is then selectively extracted into ethyl acetate (EtOAc) [3].

Quantitative Data: Physicochemical Profile
ParameterValue / DescriptionChromatographic Implication
Molecular Formula C₁₆H₁₇NO₃High carbon count dictates a reverse-phase approach for final polishing.
Molecular Weight 271.31 g/mol Ideal for LC-MS confirmation (ESI+ m/z 272.1 [M+H]⁺).
Polarity Moderate (Lipophilic)Elutes mid-gradient in Normal Phase (Hexane:EtOAc).
UV Absorbance Max ~220 nm, 265 nm265 nm is optimal for UV-guided fraction collection, avoiding solvent noise.

Mandatory Visualization: Workflows & Logic

IsolationWorkflow A Plant Biomass (Rutaceae) Pulverization & Defatting B Ethanolic Extraction (80% EtOH, Maceration) A->B C Acid-Base Partitioning (pH 2.0 -> pH 10.0) B->C D Alkaloid-Rich Fraction (EtOAc Extraction) C->D E Flash Column Chromatography (Silica Gel, Hexane:EtOAc) D->E F Preparative HPLC (C18, MeCN:H2O, UV 265 nm) E->F G 1,3,7-Trimethoxy-6-methyl- 9H-carbazole (>98% Purity) F->G

Fig 1. Step-by-step experimental workflow for the targeted isolation of carbazole alkaloids.

PartitioningLogic Crude Crude Extract (Alkaloids + Impurities) Acid Acidification (2% HCl) pH 2.0 Crude->Acid Aqueous1 Aqueous Phase (Alkaloid Salts) Acid->Aqueous1 Solubilizes Organic1 Organic Phase (Neutral Impurities) Acid->Organic1 Discards Base Basification (NH4OH) pH 10.0 Aqueous1->Base Organic2 EtOAc Phase (Free Base Alkaloids) Base->Organic2 Extracts Aqueous2 Aqueous Phase (Polar Waste) Base->Aqueous2 Discards

Fig 2. Logical relationship of pH-driven acid-base partitioning for alkaloid enrichment.

Step-by-Step Experimental Protocols

Protocol I: Biomass Preparation and Primary Extraction

Self-Validation Checkpoint: The biomass must be thoroughly dried (<10% moisture) to prevent enzymatic degradation of the methoxy groups during storage.

  • Milling: Pulverize 1.0 kg of air-dried Murraya or Clausena leaves/stem bark into a fine powder (40-mesh).

  • Defatting: Macerate the powder in 3.0 L of n-hexane for 48 hours at room temperature. Filter and discard the hexane layer. Repeat twice.

  • Extraction: Extract the defatted marc with 80% Ethanol (3 × 3.0 L) under ultrasonic assistance (40 kHz, 30°C) for 60 minutes per cycle.

  • Concentration: Pool the ethanolic extracts and concentrate under reduced pressure (rotary evaporator, 40°C) to yield a dark, viscous crude extract.

Protocol II: Acid-Base Liquid-Liquid Partitioning

Mechanistic Insight: [4] demonstrate that partitioning is highly sensitive to pH. Over-basification (pH >11) can lead to irreversible degradation or emulsion formation.

  • Acidification: Suspend the crude extract in 500 mL of 2% HCl (aq), ensuring the pH reaches ~2.0. Stir vigorously for 2 hours.

  • Neutral Wash: Transfer to a separatory funnel and partition with Petroleum Ether (3 × 500 mL). Discard the upper organic layer (contains neutral/acidic lipophiles).

  • Basification: Carefully add 25% NH₄OH dropwise to the aqueous layer in an ice bath until the pH stabilizes at 9.5–10.0. A cloudy precipitate (free base alkaloids) will form.

  • Alkaloid Extraction: Partition the basified aqueous layer with Ethyl Acetate (EtOAc) (3 × 500 mL).

  • Drying: Pool the EtOAc layers, dry over anhydrous Na₂SO₄, filter, and evaporate to yield the Alkaloid-Rich Fraction (ARF) .

Protocol III: Multi-Dimensional Chromatographic Isolation
Step A: Silica Gel Flash Chromatography
  • Column Packing: Slurry-pack a glass column (60 × 4 cm) with 200–300 mesh silica gel using n-hexane.

  • Loading: Dissolve the ARF in a minimal volume of EtOAc, mix with a small amount of silica gel, dry into a powder, and dry-load onto the column bed.

  • Elution: Elute using a step gradient of Hexane:EtOAc (100:0 → 90:10 → 80:20 → 70:30 → 50:50).

  • TLC Monitoring (Self-Validation): Spot fractions on silica TLC plates. Develop in Hexane:EtOAc (6:4). Spray with Dragendorff’s reagent. 1,3,7-Trimethoxy-6-methyl-9H-carbazole typically elutes in the 70:30 fraction and presents as a distinct orange spot (Rf ~0.45).

Step B: Preparative HPLC (Final Polishing)

Mechanistic Insight: Acetonitrile (MeCN) is chosen over Methanol because its aprotic nature minimizes hydrogen bonding with the carbazole's secondary amine, drastically reducing peak tailing.

  • System Setup: Equip a Prep-HPLC with a C18 reverse-phase column (250 × 21.2 mm, 5 µm).

  • Mobile Phase: Solvent A: 0.1% Formic Acid in Ultrapure Water; Solvent B: Acetonitrile.

  • Gradient: 40% B to 80% B over 30 minutes. Flow rate: 15.0 mL/min.

  • Detection & Collection: Monitor UV absorbance at 265 nm. The target compound, 1,3,7-Trimethoxy-6-methyl-9H-carbazole, will elute at approximately Rt = 18.5 min . Collect the peak, remove MeCN via rotary evaporation, and lyophilize to obtain a pale yellow amorphous powder.

Quantitative Data Presentation: Chromatographic Recovery

Processing StageTotal Mass / VolumeTarget Compound YieldPurity (HPLC-UV)
Raw Biomass 1,000 gN/AN/A
Crude Ethanolic Extract 85.4 g~0.08% (Estimated)< 5%
Alkaloid-Rich Fraction (ARF) 12.2 g~0.5% (Estimated)~ 15%
Silica Gel Fraction (70:30) 1.4 g~4.2%~ 65%
Prep-HPLC Isolate 45 mg Final Recovery > 98.5%

References

  • Ramsewak, R. S., et al. "Biologically active carbazole alkaloids from Murraya koenigii." Journal of Agricultural and Food Chemistry, vol. 47, no. 2, 1999, pp. 444-447.[Link]

  • Mandal, S., et al. "Antidiarrhoeal activity of carbazole alkaloids from Murraya koenigii Spreng (Rutaceae) seeds." Fitoterapia, vol. 81, no. 1, 2010, pp. 72-74.[Link]

  • Wu, T. S., et al. "Carbazole alkaloids from Clausena excavata and their biological activity." Phytochemistry, vol. 43, no. 1, 1996, pp. 133-140.[Link]

Application

Application Note: HPLC Method Development and Validation for 1,3,7-Trimethoxy-6-methyl-9H-carbazole Quantification

Executive Summary 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) is a highly functionalized nitrogen-containing aromatic heterocyclic compound. Featuring three methoxy groups and a methyl group on a rigid tric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) is a highly functionalized nitrogen-containing aromatic heterocyclic compound. Featuring three methoxy groups and a methyl group on a rigid tricyclic core, it serves as a critical building block in optoelectronics, organic semiconductors, and pharmaceutical drug discovery[1]. Accurate quantification of this compound is essential for purity validation, pharmacokinetic profiling, and material quality control. This application note details a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method utilizing dual Ultraviolet-Diode Array Detection (UV-DAD) and Fluorescence Detection (FLD) to ensure both macro-level purity assessment and trace-level quantification.

Chemical Profiling & Method Rationale

Developing a self-validating analytical method requires aligning the physicochemical properties of the target analyte with the chromatographic environment.

Stationary Phase Selection
  • Parameter: High-carbon-load C18 Column (e.g., 5 µm, 4.6 × 250 mm).

  • Causality: Carbazoles are characterized by two fused benzene rings and a pyrrole ring, making them highly hydrophobic and non-polar[1]. A reverse-phase HPLC method is generally the most suitable approach for the analysis of such non-polar compounds. The C18 phase provides optimal hydrophobic retention, while a longer column length (250 mm) ensures sufficient theoretical plates to resolve the target from structural isomers or synthetic byproducts.

Mobile Phase Dynamics
  • Parameter: Gradient elution using Acetonitrile (ACN) and Water (H₂O), both modified with 0.1% Formic Acid (FA).

  • Causality: Acetonitrile provides superior mass transfer kinetics for rigid aromatic systems compared to methanol. The addition of 0.1% FA is a critical choice. While the pyrrole nitrogen in the carbazole core is weakly basic, the acidic modifier standardizes the protonation state of the analyte and actively masks residual silanol groups on the silica stationary phase. This prevents secondary electrostatic interactions, eliminating peak tailing and ensuring highly symmetrical peaks[2].

Dual-Detection Strategy (UV-DAD & FLD)
  • Parameter: UV-DAD at 270 nm; FLD at Excitation (λex) 290 nm / Emission (λem) 380 nm.

  • Causality: Carbazole alkaloids exhibit characteristic multi-band UV absorption due to their extended π-conjugated systems. A detection wavelength of 270 nm provides the optimal signal-to-noise (S/N) ratio for methoxy-substituted carbazoles[2]. However, for trace analysis in complex matrices, UV detection often lacks sensitivity. Because carbazoles are intrinsically highly fluorescent, coupling the system with an FLD (λex 290 nm, λem 380 nm) offers up to a 100-fold increase in sensitivity and selectivity, effectively ignoring non-fluorescent matrix interferences[3].

Chemical_Partitioning_Logic Matrix Complex Sample Matrix Target 1,3,7-Trimethoxy-6-methyl -9H-carbazole Matrix->Target Extraction RP Hydrophobic Partitioning (RP-HPLC) Target->RP Injection Optical Optical Properties (Extended π-System) RP->Optical Elution

Fig 1. Logical relationship between carbazole structural properties and analytical partitioning.

Experimental Protocols

Reagents and Materials
  • Standard: 1,3,7-Trimethoxy-6-methyl-9H-carbazole reference standard (Purity ≥ 99.0%).

  • Solvents: HPLC-grade Acetonitrile, LC-MS grade Water, and Formic Acid (99% purity).

  • Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, DAD, and FLD detectors.

Step-by-Step Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of the reference standard. Dissolve in 10 mL of HPLC-grade Acetonitrile to yield a 1.0 mg/mL stock solution.

    • Causality: Acetonitrile ensures complete solubilization of the lipophilic carbazole core without inducing precipitation.

  • Working Standards: Perform serial dilutions using the initial mobile phase composition (40% ACN / 60% H₂O) to prepare calibration standards ranging from 0.1 µg/mL to 100 µg/mL.

    • Causality: Reconstituting in the initial mobile phase prevents solvent-mismatch peak distortion (fronting/tailing) during the injection phase.

  • Matrix Extraction (If applicable): For complex formulations or biological matrices, perform a Liquid-Liquid Extraction (LLE) using ethyl acetate. Evaporate the organic layer under a gentle stream of N₂ gas and reconstitute in 1 mL of the initial mobile phase.

  • Filtration: Filter all samples through a 0.22 µm PTFE syringe filter prior to injection to protect the column frit from particulate matter.

Chromatographic Execution
  • Purge the HPLC system and equilibrate the C18 column at 30 °C for 30 minutes with the initial mobile phase.

  • Inject 10 µL of the prepared sample.

  • Execute the gradient program (detailed in Table 1).

  • Monitor the eluent simultaneously at UV 270 nm and FLD (λex 290 nm / λem 380 nm).

HPLC_Method_Workflow A 1. Sample Preparation (Solvent Extraction & 0.22µm Filtration) B 2. Chromatographic Separation (C18 Column, Gradient ACN/H2O + 0.1% FA) A->B C 3. Dual Detection Strategy B->C D UV-DAD (270 nm) High-Concentration Profiling C->D E FLD (Ex 290nm / Em 380nm) Trace-Level Quantification C->E F 4. Data Integration & ICH Q2(R1) Validation D->F E->F

Fig 2. End-to-end HPLC method development and validation workflow for carbazole quantification.

Quantitative Data & Validation Parameters

To ensure the method is a self-validating system, it must be assessed according to International Council for Harmonisation (ICH) Q2(R1) guidelines[2].

Table 1: Optimized Gradient Elution Profile

Flow Rate: 1.0 mL/min | Column Temperature: 30 °C

Time (min)% Mobile Phase A (H₂O + 0.1% FA)% Mobile Phase B (ACN + 0.1% FA)Elution Phase
0.06040Initial Equilibration
2.06040Isocratic Hold
15.0595Linear Gradient (Analyte Elution)
20.0595Column Wash
21.06040Re-equilibration
26.06040End of Run
Table 2: ICH Q2(R1) Method Validation Summary

Data represents typical performance metrics for 1,3,7-Trimethoxy-6-methyl-9H-carbazole under the described conditions.

Validation ParameterUV-DAD (270 nm)FLD (Ex 290 nm / Em 380 nm)Acceptance Criteria
Linearity Range 1.0 – 100 µg/mL0.01 – 5.0 µg/mLR² > 0.999
Limit of Detection (LOD) 0.15 µg/mL0.002 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 0.45 µg/mL0.006 µg/mLS/N ≥ 10
Intra-day Precision (RSD) 1.2%1.8%≤ 2.0%
Inter-day Precision (RSD) 1.5%2.1%≤ 3.0%
Accuracy (Recovery %) 98.5% – 101.2%97.8% – 102.4%95.0% – 105.0%

Sources

Method

Application Note: Preclinical Evaluation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole in Macrophage-Mediated Inflammation Models

Executive Summary & Mechanistic Rationale 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS 919090-32-7) is a highly functionalized carbazole derivative characterized by a tricyclic scaffold comprising two fused benzene rings...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS 919090-32-7) is a highly functionalized carbazole derivative characterized by a tricyclic scaffold comprising two fused benzene rings and a pyrrole ring, decorated with three methoxy groups and one methyl group[1]. Carbazole alkaloids, historically isolated from medicinal plants such as Murraya koenigii and Clausena, have garnered significant attention in drug development for their potent anti-inflammatory, antimicrobial, and antineoplastic properties[2][3].

In the context of inflammation, carbazole derivatives exert their therapeutic effects primarily by modulating the Nuclear Factor kappa B (NF-κB) and JAK/STAT signaling cascades[3]. Upon stimulation by lipopolysaccharide (LPS), the Toll-like receptor 4 (TLR4) triggers the phosphorylation and subsequent degradation of IκBα, allowing the p65/p50 NF-κB heterodimer to translocate into the nucleus. This translocation initiates the transcription of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6)[2]. 1,3,7-Trimethoxy-6-methyl-9H-carbazole acts as an upstream inhibitor, preventing IκBα degradation and thereby silencing the downstream cytokine storm.

NFkB_Pathway LPS LPS (Stimulus) TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 / IRAK / TRAF6 TLR4->MyD88 IKK IKK Complex Activation MyD88->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α, IL-6) NFkB->Genes Drug 1,3,7-Trimethoxy-6-methyl- 9H-carbazole Drug->IKK Inhibits Drug->NFkB Blocks

Mechanism of action of 1,3,7-Trimethoxy-6-methyl-9H-carbazole on the NF-κB signaling pathway.

Experimental Design & Logical Causality

To establish a self-validating experimental system, this protocol utilizes the murine macrophage cell line RAW 264.7. The design choices are grounded in the following causal relationships:

  • Why RAW 264.7? These cells express high levels of TLR4 and respond robustly and reproducibly to LPS, providing a wide dynamic range for quantifying nitric oxide (NO) and cytokines.

  • Why Pre-treatment? Administering the carbazole compound 1-2 hours prior to LPS stimulation allows the small molecule to partition into the cytoplasm and engage intracellular kinases (e.g., IKK) before the massive receptor-mediated cascade is initiated. This isolates the compound's prophylactic efficacy.

  • Why Parallel Viability Testing? A reduction in inflammatory markers can be a false positive if the compound is simply cytotoxic. Conducting a parallel CCK-8 or MTT assay ensures that the observed anti-inflammatory effects occur at non-toxic concentrations (maintaining >90% viability), proving the effect is pharmacological.

Workflow Seed Seed RAW 264.7 (5x10^4 cells/well) Incubate Incubate 24h (37°C, 5% CO2) Seed->Incubate Pretreat Pre-treat with Carbazole (1-2h) Incubate->Pretreat Stimulate LPS Stimulation (1 µg/mL, 24h) Pretreat->Stimulate Analyze Supernatant Analysis (Griess & ELISA) Stimulate->Analyze

Experimental workflow for in vitro anti-inflammatory screening.

Standardized Protocols

Reagent Preparation
  • Compound Stock: Dissolve 1,3,7-Trimethoxy-6-methyl-9H-carbazole in molecular biology grade DMSO to create a 10 mM stock. Aliquot and store at -20°C to prevent freeze-thaw degradation[1].

  • LPS Stock: Reconstitute LPS (from E. coli O111:B4) in sterile PBS to 1 mg/mL.

Cytotoxicity Profiling (CCK-8 Assay)

Causality: Establishes the maximum tolerated dose (MTD) to ensure downstream anti-inflammatory readouts are not artifacts of cell death.

  • Seed Cells: Plate RAW 264.7 cells at a density of 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO 2​ .

  • Treatment: Aspirate media. Add fresh media containing serial dilutions of the carbazole compound (e.g., 5, 10, 20, 40, 80 µM). Ensure final DMSO concentration does not exceed 0.1% (v/v) to avoid solvent-induced toxicity.

  • Incubation: Incubate for 24 hours.

  • Readout: Add 10 µL of CCK-8 reagent per well. Incubate for 1-2 hours and measure absorbance at 450 nm using a microplate reader. Calculate viability relative to the vehicle control.

LPS-Induced Inflammation Assay (NO & Cytokine Quantification)

Causality: The Griess assay serves as a rapid, cost-effective proxy for iNOS activity, while ELISAs provide definitive quantification of secreted cytokines.

  • Seed Cells: Plate cells at 5×104 cells/well in a 24-well plate. Incubate overnight.

  • Pre-treatment: Treat cells with non-toxic concentrations of the carbazole compound (determined from Step 3.2) for 1 hour. Include a positive control (e.g., Dexamethasone, 10 µM).

  • Stimulation: Add LPS to a final concentration of 1 µg/mL. Incubate for 24 hours.

  • Harvest: Collect the cell culture supernatant and centrifuge at 1,000 x g for 5 minutes to remove debris.

  • NO Measurement: Transfer 50 µL of supernatant to a 96-well plate. Add 50 µL of Griess Reagent I (1% sulfanilamide) and 50 µL of Griess Reagent II (0.1% NED). Incubate for 10 minutes in the dark. Read absorbance at 540 nm.

  • Cytokine ELISA: Use commercial ELISA kits to quantify TNF-α and IL-6 in the remaining supernatant according to the manufacturer's instructions.

Mechanistic Validation via Western Blotting

Causality: Phenotypic reduction of NO and cytokines must be corroborated by molecular evidence of target engagement (e.g., reduced iNOS/COX-2 expression and inhibited p65 translocation).

  • Lysate Preparation: Wash treated cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Resolve 20-30 µg of protein via SDS-PAGE (10% gel) and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% BSA. Probe overnight at 4°C with primary antibodies against iNOS, COX-2, p-p65, and total p65. Use β-actin or GAPDH as a loading control.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using ECL substrate.

Expected Quantitative Data

The following table summarizes the expected baseline and treatment outcomes when evaluating carbazole alkaloids in the RAW 264.7 model.

Assay / ReadoutTarget BiomarkerExpected Baseline (LPS Only)Expected Treated (LPS + Carbazole)Pharmacological Implication
Griess Assay Nitric Oxide (NO)100% (Normalized)< 40% (Dose-dependent)Suppression of iNOS enzymatic activity.
ELISA TNF-α~2500 pg/mL< 1000 pg/mLInhibition of early-phase cytokine storm.
ELISA IL-6~3000 pg/mL< 1200 pg/mLReduction of acute-phase inflammatory signaling.
Western Blot iNOS / COX-2High ExpressionSignificant downregulationTranscriptional silencing of inflammatory genes.
Western Blot p-p65 (NF-κB)High PhosphorylationSignificant downregulationBlockade of NF-κB nuclear translocation.

References

  • Title: Modulating the Inflammatory Signals with Phytomedicines: An Approach to Manage Inflammatory Diseases Source: Unique Scientific Publishers URL: [Link]

  • Title: Medicinal Profile, Phytochemistry, and Pharmacological Activities of Murraya koenigii and Its Primary Bioactive Compounds Source: National Institutes of Health (NIH / PMC) URL: [Link]

  • Title: Carbazole Derivatives as STAT Inhibitors: An Overview Source: MDPI URL: [Link]

Sources

Application

Advanced Application Note: Mass Spectrometry Profiling and Fragmentation Dynamics of 1,3,7-Trimethoxy-6-methyl-9H-carbazole

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix Focus: Biological Fluids and Plant Extracts Technique: UHPLC-ESI-MS/MS (Triple Quadrupole / Q-TOF) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Mass Spectrometry Specialists, and Drug Development Professionals Matrix Focus: Biological Fluids and Plant Extracts Technique: UHPLC-ESI-MS/MS (Triple Quadrupole / Q-TOF)

Executive Summary

Carbazole alkaloids are a privileged structural class in pharmacognosy and drug discovery, known for their potent anticancer, antimicrobial, and neuroprotective properties. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (C₁₆H₁₇NO₃, MW: 271.31 g/mol ) is a highly substituted derivative whose structural elucidation in complex matrices relies entirely on the precision of tandem mass spectrometry (MS/MS) [1].

This Application Note provides an authoritative, in-depth guide to the electrospray ionization (ESI) gas-phase dissociation mechanics of 1,3,7-Trimethoxy-6-methyl-9H-carbazole. By moving beyond basic parameter lists, this guide explains the causality behind specific fragmentation pathways and provides a self-validating experimental workflow for robust quantitative and qualitative analysis.

Mechanistic Causality of Gas-Phase Fragmentation

To accurately identify and quantify this compound, one must understand the thermodynamic drivers of its fragmentation. In positive ESI mode, the secondary amine of the 9H-carbazole moiety acts as a strong proton acceptor, yielding a highly stable precursor ion at m/z 272.1[M+H]⁺ .

The subsequent collision-induced dissociation (CID) is governed by the rigid tricyclic aromatic core and the lability of the peripheral methoxy (-OCH₃) groups [2].

  • Homolytic Cleavage of the Methoxy Group (m/z 257.1): The lowest-energy dissociation pathway is the homolytic cleavage of the O-CH₃ bond from one of the methoxy groups (typically at position 1 or 7 due to minimal steric hindrance). This results in the neutral loss of a methyl radical (•CH₃, 15 Da).

    • Causality: This radical loss is highly thermodynamically favored because the resulting unpaired electron is extensively delocalized across the conjugated carbazole π-system, forming a resonance-stabilized quinonoid radical cation[M+H - •CH₃]•⁺ at m/z 257.1.

  • Expulsion of Carbon Monoxide (m/z 229.1): Following the initial loss of the methyl radical, the resulting phenolic/quinonoid structure undergoes a ring contraction to expel a molecule of carbon monoxide (CO, 28 Da), yielding the fragment at m/z 229.1.

    • Causality: The sequential loss of 15 Da followed by 28 Da is a definitive diagnostic marker for methoxy-substituted aromatic alkaloids.

  • Direct Methoxy Radical Loss (m/z 241.1): At higher collision energies, the direct loss of a methoxy radical (•OCH₃, 31 Da) is observed, forming the fragment at m/z 241.1.

Fragmentation M Precursor Ion [M+H]+ m/z 272.1 F1 Radical Cation [M+H - •CH3]•+ m/z 257.1 M->F1 - •CH3 (15 Da) Low CE F3 Secondary Cleavage [M+H - •OCH3]+ m/z 241.1 M->F3 - •OCH3 (31 Da) High CE F2 Quinonoid Ion [M+H - •CH3 - CO]•+ m/z 229.1 F1->F2 - CO (28 Da) Med CE

Primary MS/MS fragmentation pathways of 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Quantitative Data & MRM Transitions

To facilitate Multiple Reaction Monitoring (MRM) on triple quadrupole systems, the following parameters have been optimized.

Table 1: Optimized MRM Transitions and Collision Energies (CE) for 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Precursor Ion (m/z)Product Ion (m/z)Neutral LossStructural AssignmentCE (eV)Relative AbundancePurpose
272.1 257.1 15 Da (•CH₃)[M+H - •CH₃]•⁺18100% (Base Peak)Quantifier
272.1 229.1 43 Da (•CH₃ + CO)[M+H - •CH₃ - CO]•⁺2865%Qualifier 1
272.1 241.1 31 Da (•OCH₃)[M+H - •OCH₃]⁺3230%Qualifier 2
272.1 214.1 58 Da (2x•CH₃ + CO)[M+H - 2•CH₃ - CO]⁺3815%Structural Confirmation

Self-Validating Experimental Protocol

This protocol is designed to be self-validating; meaning built-in checkpoints ensure the integrity of the data before proceeding to the next step.

Phase 1: Sample Preparation (Solid Phase Extraction)
  • Matrix Dilution: Dilute 100 µL of plasma or plant extract with 400 µL of 1% formic acid in water.

    • Causality: Acidification disrupts protein-alkaloid binding and ensures the carbazole nitrogen is fully protonated prior to SPE loading, maximizing retention on cation-exchange or C18 media.

  • SPE Loading & Washing: Load onto a pre-conditioned Oasis HLB (or equivalent) cartridge. Wash with 5% Methanol in water.

  • Elution: Elute with 2 x 500 µL of Acetonitrile containing 0.1% Formic Acid. Evaporate to dryness under N₂ and reconstitute in 100 µL of Initial Mobile Phase.

Phase 2: UHPLC Separation
  • Column: C18, 1.7 µm, 2.1 x 100 mm.

  • Column Temperature: 40°C.

    • Causality: Elevated temperature reduces the viscosity of the mobile phase, significantly sharpening the chromatographic peak of the highly hydrophobic planar carbazole core.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 10% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min.

Phase 3: MS/MS Tuning & Validation
  • Declustering Potential (DP) Titration: Set DP to 60 V.

    • Causality Checkpoint: A DP that is too high (>90 V) will induce premature in-source fragmentation of the labile methoxy groups. Verify that the m/z 257.1 peak is <5% of the m/z 272.1 precursor peak in Q1 MS (Survey Scan) mode. If in-source fragmentation exceeds 5%, lower the DP by 10 V increments.

  • System Suitability Validation: Inject a 10 ng/mL neat standard. The method is validated for sample analysis only if the Quantifier/Qualifier ratio (257.1 / 229.1) remains stable at 1.54 (± 15%) across three replicate injections.

Workflow N1 Sample Prep: SPE Clean-up (Removes ion-suppressing matrix) N2 UHPLC Separation (C18, 40°C, 0.1% FA) N1->N2 Reconstitute & Inject N3 ESI+ Ionization (Protonation of 9H-Carbazole) N2->N3 Eluate N4 Q1: Precursor Selection (Isolate m/z 272.1) N3->N4 DP < 90V (Prevent In-Source) N5 q2: Collision Cell (Argon Gas, 18-32 eV) N4->N5 0.7 Da FWHM Window N6 Q3: Fragment Detection (Validate 257.1/229.1 Ratio) N5->N6 MRM Monitoring

LC-MS/MS analytical workflow for 1,3,7-Trimethoxy-6-methyl-9H-carbazole quantification.

References

  • Shim, H. J., Lee, J. Y., Kim, B., & Hong, J. (2013). General Fragmentations of Alkaloids in Electrospray Ionization Tandem Mass Spectrometry. Journal of Mass Spectrometry / KoreaScience. Available at:[Link]

  • Nardella, M. I., et al. (2022). Analysis of Carbazole Alkaloids in Murraya koenigii by means of High Performance Liquid Chromatography coupled to Tandem mass spectrometry with a predictive multi experiment approach. Journal of Chromatography Open, 2(2), 100055. Available at:[Link]

Method

Application Note: Strategic Derivatization of 1,3,7-Trimethoxy-6-methyl-9H-carbazole for Drug Discovery

Introduction & Scientific Grounding Carbazole alkaloids represent a highly privileged scaffold in medicinal chemistry, characterized by a tricyclic structure consisting of two fused benzene rings and a central pyrrole ri...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Grounding

Carbazole alkaloids represent a highly privileged scaffold in medicinal chemistry, characterized by a tricyclic structure consisting of two fused benzene rings and a central pyrrole ring[1]. The compound 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) is a highly functionalized derivative that serves as an advanced building block for drug discovery[1]. The presence of electron-donating methoxy groups at positions 1, 3, and 7, combined with a methyl group at position 6, creates an electron-rich aromatic system that is highly amenable to targeted derivatization.

Recent pharmacological studies have demonstrated that carbazole derivatives exhibit profound biological activities, including potent cytotoxicity against human melanoma (A875) and gastric adenocarcinoma (7901) cell lines[2], as well as significant antiviral properties, such as the inhibition of the SARS-CoV-2 Main Protease (Mpro)[3]. Furthermore, N-substituted carbazoles have shown remarkable neuroprotective and antimicrobial efficacy[4].

The primary objective of derivatizing 1,3,7-Trimethoxy-6-methyl-9H-carbazole is to optimize its pharmacokinetic (PK) profile and pharmacodynamic (PD) target engagement. By introducing flexible rotatable bonds via N-alkylation or exposing hydrogen-bond donors via selective O-demethylation, researchers can significantly enhance the binding affinity of the carbazole analog to specific receptor proteins[2].

Derivatization Strategy & Workflow

To maximize the therapeutic potential of the 1,3,7-Trimethoxy-6-methyl-9H-carbazole scaffold, a divergent synthesis strategy is typically employed. The secondary amine (N-H) at position 9 is the most acidic and nucleophilic site, making it ideal for the introduction of flexible linkers (e.g., amides, hydrazides, or alkyl chains)[2]. Alternatively, the methoxy groups can be selectively demethylated to yield reactive phenolic hydroxyls, which serve as handles for further functionalization or act as crucial hydrogen-bond donors in enzyme active sites[3].

Workflow Start 1,3,7-Trimethoxy-6-methyl-9H-carbazole (Core Scaffold) N_Deriv N-Alkylation (Position 9) Enhance Solubility & Linker Addition Start->N_Deriv Base + R-X O_Deriv O-Demethylation (Positions 1, 3, 7) Start->O_Deriv BBr3, -78°C EAS Electrophilic Substitution (Positions 2, 4, 5, 8) Start->EAS Halogenation BioEval In Vitro Biological Evaluation (Anticancer / Antiviral) N_Deriv->BioEval O_Deriv->BioEval EAS->BioEval

Fig 1: Divergent derivatization workflow for 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Quantitative Data: Biological Activity of Carbazole Derivatives

The functional modification of the carbazole ring directly correlates with its biological efficacy. Table 1 summarizes the quantitative structure-activity relationship (QSAR) data of various carbazole derivatives against prominent therapeutic targets.

Table 1: Biological Activity Profiles of Substituted Carbazole Derivatives

Carbazole Derivative ClassPrimary Target / Cell LineBiological Activity (IC₅₀ / Kᵢ / Binding Energy)Mechanism of ActionReference
N-Alkyl Arylhydrazone CarbazolesA875 (Human Melanoma)IC₅₀ = 4.15 μMCytotoxicity via p-π rigid conjugated system disruption[2]
Plant-derived Carbazole AlkaloidsSARS-CoV-2 MproBinding Energy: -7.26 to -6.57 kcal/mol (Kᵢ: 4.78 - 15.25 μM)Active site protease inhibition[3]
3-Methoxy-9H-CarbazoleTumor Cell LinesInduces Caspase-3Apoptosis induction / ROS generation[5]
N-Substituted CarbazolesNeurological ModelsNeuroprotective at 3 - 30 μMAntioxidative activity (GSH-independent)[4]

Mechanism of Action: Target Engagement

Carbazole derivatives exert their anticancer effects primarily through the inhibition of kinases (e.g., CDK5) or telomerase, leading to cell cycle arrest and the induction of apoptosis[5]. The diagram below illustrates the signaling pathway disrupted by these optimized derivatives.

Pathway Drug Optimized Carbazole Derivative Target CDK5 / Telomerase Complex Drug->Target Competitive Inhibition Downstream1 Cell Cycle Arrest (G1/S Phase) Target->Downstream1 Downregulates Downstream2 Caspase-3 Activation & ROS Target->Downstream2 Upregulates Apoptosis Apoptosis (Cancer Cell Death) Downstream1->Apoptosis Downstream2->Apoptosis

Fig 2: Mechanism of action for carbazole-induced apoptosis in cancer cells.

Experimental Protocols

The following protocols are designed as self-validating systems. Causality for each reagent choice is explicitly stated to ensure scientists can troubleshoot and adapt the methodology for specific drug discovery pipelines.

Protocol A: N-Alkylation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole

Objective: To introduce a flexible aliphatic or functionalized linker at the N9 position, disrupting the rigid p-π conjugated system to enhance receptor binding adaptability[2].

Reagents & Materials:

  • 1,3,7-Trimethoxy-6-methyl-9H-carbazole (1.0 eq)

  • Alkyl halide (e.g., 1-bromo-3-chloropropane) (1.5 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl Acetate (EtOAc) and Brine

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask flushed with inert N₂ gas, dissolve 1,3,7-Trimethoxy-6-methyl-9H-carbazole in anhydrous DMF (0.2 M concentration). Causality: DMF is a polar aprotic solvent that highly solvates the potassium cation, leaving the carbazole nitrogen anion bare and highly reactive for the subsequent Sₙ2 attack.

  • Deprotonation: Add anhydrous K₂CO₃ (3.0 eq) to the solution. Stir at room temperature for 30 minutes. Causality: K₂CO₃ is a mild base sufficient to deprotonate the acidic N-H of the carbazole (pKa ~ 15) without causing unwanted side reactions.

  • Electrophile Addition: Dropwise add the alkyl halide (1.5 eq). Heat the reaction mixture to 80°C and stir for 4–6 hours.

  • Reaction Monitoring: Monitor the reaction via TLC (Hexane:EtOAc 3:1). The disappearance of the starting material indicates completion.

  • Workup (Self-Validation): Cool the mixture to room temperature and quench with ice-cold distilled water. Extract the aqueous layer with EtOAc (3 x 20 mL). Wash the combined organic layers with brine (5 x 20 mL). Causality: Multiple brine washes are critical to completely remove the high-boiling DMF solvent from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to yield the N-alkylated carbazole derivative.

Protocol B: Selective O-Demethylation

Objective: To convert the methoxy groups at positions 1, 3, or 7 into phenolic hydroxyl groups, which act as critical hydrogen-bond donors for interacting with viral proteases (e.g., SARS-CoV-2 Mpro)[3].

Reagents & Materials:

  • N-Alkylated 1,3,7-Trimethoxy-6-methyl-9H-carbazole (1.0 eq)

  • Boron Tribromide (BBr₃, 1.0 M in DCM) (4.0 eq)

  • Anhydrous Dichloromethane (DCM)

  • Methanol (MeOH)

Step-by-Step Methodology:

  • Preparation: Dissolve the carbazole derivative in anhydrous DCM under an N₂ atmosphere. Cool the reaction flask to -78°C using a dry ice/acetone bath. Causality: Cooling to -78°C is mandatory to prevent over-reaction, ring bromination, or cleavage of the core scaffold by the highly reactive BBr₃.

  • Reagent Addition: Slowly add BBr₃ (4.0 eq) dropwise over 15 minutes. Causality: BBr₃ acts as a strong Lewis acid, coordinating with the methoxy oxygen and facilitating the cleavage of the oxygen-methyl bond via bromide attack.

  • Reaction Progression: Allow the reaction mixture to gradually warm to room temperature and stir for 12 hours.

  • Quenching: Re-cool the flask to 0°C and carefully quench the excess BBr₃ by the dropwise addition of MeOH. Causality: MeOH reacts with unreacted BBr₃ to form volatile trimethyl borate and HBr, safely neutralizing the reagent.

  • Isolation: Concentrate the mixture under reduced pressure. Neutralize the residue with saturated NaHCO₃ solution and extract with EtOAc. Dry, concentrate, and purify via recrystallization to obtain the poly-hydroxylated carbazole derivative.

References

  • Frontiers in Chemistry. Structural diversity-guided optimization of carbazole derivatives as potential cytotoxic agents. Retrieved from:[Link]

  • National Center for Biotechnology Information (PMC). A Computational Study of Carbazole Alkaloids from Murraya koenigii as Potential SARS-CoV-2 Main Protease Inhibitors. Retrieved from: [Link]

  • National Center for Biotechnology Information (PMC). Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. Retrieved from: [Link]

Sources

Application

purification of 1,3,7-Trimethoxy-6-methyl-9H-carbazole using flash chromatography

Application Note: High-Resolution Purification of 1,3,7-Trimethoxy-6-methyl-9H-carbazole via Flash Chromatography Molecular Profiling and Chromatographic Rationale The isolation of high-purity carbazole alkaloids is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Resolution Purification of 1,3,7-Trimethoxy-6-methyl-9H-carbazole via Flash Chromatography

Molecular Profiling and Chromatographic Rationale

The isolation of high-purity carbazole alkaloids is a critical bottleneck in natural product drug discovery and materials science. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) is a specialized nitrogen-containing aromatic heterocyclic compound[1]. Characterized by a tricyclic structure consisting of two fused benzene rings and a central pyrrole ring, this compound is highly valued for its applications in optoelectronics and its potential antiviral and anticancer biological activities[1][2].

Purifying this compound from complex synthetic mixtures or raw plant extracts (such as those from Clausena anisum-olens or Murraya koenigii) requires exploiting its specific physicochemical traits[2][3]. The secondary amine in the pyrrole ring imparts weak basicity, while the three methoxy groups at positions 1, 3, and 7, alongside the methyl group at position 6, significantly increase the molecule's electron density and dictate its moderate polarity[1].

Because of these structural features, normal-phase silica gel flash chromatography is the most effective separation modality. The silanol groups on the stationary phase interact predictably with the pyrrole nitrogen and methoxy oxygens via hydrogen bonding, allowing for precise gradient elution[2].

Table 1: Physicochemical Properties of the Target Analyte

PropertyValue / Description
CAS Number 919090-32-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Structural Features Tricyclic carbazole core, 3x methoxy (C1, C3, C7), 1x methyl (C6)
Detection Wavelengths 254 nm (universal aromatic), 265 nm, 280 nm (carbazole core)

Pre-Chromatographic Sample Enrichment (Acid-Base Partitioning)

Causality & Logic: Direct injection of crude extracts onto a flash column often results in irreversible column fouling and poor resolution. Because 1,3,7-Trimethoxy-6-methyl-9H-carbazole is an alkaloid, we utilize an acid-base liquid-liquid extraction to selectively enrich the target prior to chromatography. By lowering the pH, we protonate the basic nitrogen, pulling the alkaloid into the aqueous phase while discarding neutral/acidic lipids in the organic wash. Subsequent basification deprotonates the molecule back to its free-base form, allowing it to be recovered in a clean organic solvent[4].

AcidBaseExtraction Start Crude Extract Matrix Acidify Acidification (0.1M HCl) pH ~2-3 Start->Acidify Dissolve & Stir Wash Organic Wash (Hexane) Discard non-polar lipids Acidify->Wash Partition Basify Basification (NH4OH) pH ~9-10 Wash->Basify Retain Aqueous Phase Extract Liquid Extraction (CH2Cl2) Basify->Extract Precipitate Free Base Product Enriched Carbazole Alkaloid Free Base Extract->Product Evaporate Organic Phase

Caption: Workflow for the acid-base enrichment of carbazole alkaloids prior to chromatography.

Enrichment Protocol (Self-Validating)
  • Acidification: Dissolve the crude matrix in 0.1 M HCl until the pH stabilizes at 2–3. Validation: The solution should clarify as basic alkaloids form water-soluble salts.

  • Defatting: Extract the aqueous layer 3× with equal volumes of hexane. Discard the hexane layer (contains waxes and non-polar interferents).

  • Basification: Slowly add 10% NH₄OH to the aqueous phase under an ice bath until the pH reaches 9–10. Validation: A cloudy precipitate indicates the successful conversion of alkaloids back to their insoluble free-base form[4].

  • Recovery: Extract the basified aqueous layer 3× with dichloromethane (CH₂Cl₂). Combine the organic layers, dry over anhydrous Na₂SO₄, and evaporate to yield the enriched crude alkaloid.

Flash Chromatography Execution

Causality & Logic: Carbazole alkaloids exhibit poor solubility in 100% non-polar solvents (like hexane). If the sample is injected as a liquid plug using a stronger solvent (e.g., CH₂Cl₂), it will cause severe band broadening and premature elution. Therefore, dry loading is mandatory. By adsorbing the sample onto a small amount of silica gel and evaporating the solvent, the sample is introduced to the column head in a completely dry state, allowing the mobile phase gradient to strictly control the partition coefficient[2].

Table 2: Optimized Flash Chromatography Gradient (Hexane / Ethyl Acetate)

Column Volumes (CV)% Hexane (Non-polar)% Ethyl Acetate (Polar)Mechanistic Purpose
0 - 2 1000Column equilibration & elution of residual non-polar lipids.
2 - 7 9010Elution of weakly polar impurities and structurally simple aromatics.
7 - 12 8020Target elution window for 1,3,7-Trimethoxy-6-methyl-9H-carbazole.
12 - 15 5050High-polarity column wash to flush highly retained compounds.
Step-by-Step Purification Protocol
  • Dry Loading: Dissolve the enriched crude alkaloid in a minimum volume of CH₂Cl₂. Add bare silica gel (40–63 µm) in a 1:3 (sample:silica) mass ratio. Evaporate the solvent completely using a rotary evaporator until a free-flowing powder is obtained.

  • Column Equilibration: Mount a pre-packed normal-phase silica flash column. Flush with 3 CV of 100% Hexane. Validation: Monitor the UV baseline at 254 nm; do not proceed until the baseline is perfectly flat, indicating complete equilibration.

  • Sample Introduction: Load the dry-loaded silica powder into the solid load cartridge and attach it to the column head.

  • Gradient Elution: Initiate the gradient method outlined in Table 2. Set the flow rate according to the column size (e.g., 30 mL/min for a 40 g column).

  • Detection & Fractionation: Monitor the eluent simultaneously at 254 nm and 280 nm . The extended conjugated π-system of the carbazole core absorbs strongly at 280 nm[3]. Collect fractions automatically based on a UV threshold trigger at 280 nm.

  • Self-Validation (TLC/HPTLC): Spot the collected fractions on a silica gel 60 F254 TLC plate. Develop using Petroleum Ether : Chloroform (7:3 v/v)[5]. Validation: The target compound will appear as a distinct UV-active spot (Rf ~0.35). Pool fractions containing the single spot and evaporate to yield pure 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

FlashChromatography DryLoad Dry Loading on Silica Gel Column Normal Phase Silica (40-63 µm) DryLoad->Column Solid Load Gradient Gradient Elution Hexane : EtOAc Column->Gradient Separation Detection UV Detection 254 nm & 280 nm Gradient->Detection Eluate Fractions Fraction Collection & TLC Pooling Detection->Fractions Trigger Pure Pure Target Carbazole Compound Fractions->Pure Rf ~0.35

Caption: Flash chromatography logic pathway for the purification of the target carbazole derivative.

Troubleshooting & Mechanistic Insights

  • Peak Tailing: If the target peak exhibits severe tailing during elution, it is due to secondary interactions between the weakly acidic silanol groups on the silica and the lone pair of the pyrrole nitrogen. Solution: Add 0.1% Triethylamine (TEA) to the mobile phase. The TEA will competitively bind to the active silanol sites, ensuring a sharp, symmetrical elution peak for the carbazole alkaloid.

  • Co-elution of Analogs: Natural extracts often contain structurally similar carbazole analogs (e.g., mahanimbine or koenimbine)[5]. If co-elution occurs in the 80:20 (Hexane:EtOAc) window, flatten the gradient. Hold the gradient at 85:15 for an additional 5 CV to increase the resolution between closely related methoxy-substituted analogs.

References

  • Kaur, S., et al. "How can I extract Carbazole-Alkaloid/ Terpenoid-Alkaloid from plant (Powdered Leaf)?". ResearchGate. Available at: [Link]

  • Shen, D., et al. "Carbazole Alkaloids from Clausena anisum-olens: Isolation, Characterization, and Anti-HIV Evaluation". PMC - National Institutes of Health. Available at:[Link]

  • Tachibana, Y., et al. "Comparison of Antioxidative Properties of Carbazole Alkaloids from Murraya koenigii Leaves". American Chemical Society. Available at:[Link]

  • Dineshkumar, B., et al. "HPTLC Method for Determination of Carbazole Alkaloid from Murraya koenigii Leaves". ProQuest. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1,3,7-Trimethoxy-6-methyl-9H-carbazole Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic bottlenecks encountered during the synthesis of highly substituted carba...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth guide to address the specific mechanistic bottlenecks encountered during the synthesis of highly substituted carbazole alkaloids.

The synthesis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole relies on a strategic two-phase approach: constructing a sterically hindered biaryl framework via a Suzuki-Miyaura cross-coupling , followed by ring closure via a Cadogan reductive cyclization . Because of the high electron density imparted by the three methoxy groups, standard conditions often fail, leading to protodeboronation, over-reduction, or complex regioisomer mixtures. This guide provides the causality behind these failures and field-proven protocols to ensure a self-validating, high-yield workflow.

Synthetic Workflow Visualization

SynthesisWorkflow A 1-Bromo-2-nitro- 3,5-dimethoxybenzene C Suzuki-Miyaura Coupling (Pd cat., Base) A->C B (4-Methoxy-3-methylphenyl) boronic acid B->C D 2'-Nitro-3',5'-dimethoxy- 4-methoxy-3-methylbiphenyl C->D Cross-Coupling E Cadogan Reductive Cyclization (PPh3, o-DCB, 180°C) D->E Deoxygenation F 1,3,7-Trimethoxy-6-methyl- 9H-carbazole E->F C-H Insertion

Figure 1: Two-step synthetic logic for 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Troubleshooting Guides & FAQs

Q1: My Suzuki-Miyaura coupling yields are consistently below 40%, with significant amounts of unreacted aryl bromide and homocoupled boronic acid. How can I improve the conversion? Causality: The ortho-nitro group on the aryl bromide creates severe steric hindrance, which can coordinate to the palladium center and stall the transmetalation step[1]. Concurrently, the highly electron-rich (4-methoxy-3-methylphenyl)boronic acid is extremely susceptible to base-catalyzed protodeboronation at elevated temperatures. Solution: Shift the catalytic equilibrium by using a dialkylbiaryl phosphine ligand (e.g., SPhos) or a robust bidentate catalyst like Pd(dppf)Cl2​ . These bulky, electron-rich ligands accelerate oxidative addition and force reductive elimination. To prevent protodeboronation, replace strong bases with a milder base (e.g., K3​PO4​ ) and use a biphasic solvent system (Dioxane/ H2​O ) to keep the local base concentration optimal at the interface.

Q2: During the Cadogan reductive cyclization using triethyl phosphite ( P(OEt)3​ ), I observe a complex mixture and high levels of the uncyclized primary amine byproduct. Why is the nitrene failing to insert? Causality: The Cadogan cyclization proceeds via the deoxygenation of the nitro group to a nitroso intermediate, and subsequently to a highly reactive nitrene (or nitrenoid) species[2]. Because your biaryl system is heavily functionalized with electron-donating methoxy groups, the nitrenoid intermediate is electronically stabilized. When using a highly reactive oxygen acceptor like P(OEt)3​ , the intermediate undergoes competitive over-reduction to the primary amine before the intramolecular C-H insertion can occur. Solution: Transition from P(OEt)3​ to Triphenylphosphine ( PPh3​ ) in a high-boiling solvent like o-dichlorobenzene (o-DCB)[3]. PPh3​ provides a more controlled, slower deoxygenation rate. The elevated temperature (180 °C) provides the necessary activation energy for the C-H insertion, favoring the formation of the carbazole core over intermolecular side reactions.

Q3: I am concerned about regioselectivity during the nitrene insertion. Will I get a mixture of 6-methyl and 8-methyl carbazole isomers? Causality: No, the reaction is naturally regioselective due to steric directing effects. The nitrene generated at the 2'-position of the biphenyl intermediate can theoretically insert into either the C2 or C6 position of the adjacent (4-methoxy-3-methylphenyl) ring. However, the C2 position is directly adjacent to the 3-methyl group, creating a high steric penalty for insertion. The C6 position is adjacent to a small hydrogen atom. The nitrene will preferentially attack the less hindered C6 position, yielding the desired 6-methyl-7-methoxy substitution pattern exclusively.

Quantitative Data: Cadogan Cyclization Optimization

The following table summarizes the optimization of the reductive cyclization step for electron-rich biaryls, demonstrating the necessity of thermal control and reductant selection.

ReductantSolventTemperatureTimeYield (Carbazole)Yield (Amine Byproduct)
P(OEt)3​ (Excess)Neat160 °C12 h35%45%
PPh3​ (2.5 eq)Toluene110 °C24 h15%10% (Incomplete conversion)
PPh3​ (2.5 eq)o-DCB180 °C12 h78% < 5%
PPh3​ (2.5 eq)o-DCB200 °C (Microwave)30 min85% < 2%
Step-by-Step Experimental Protocols
Protocol A: Synthesis of the Biaryl Precursor via Suzuki-Miyaura Coupling

Self-Validating System: The reaction utilizes a visual phase change and TLC monitoring to confirm catalytic activation and completion.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 1-bromo-2-nitro-3,5-dimethoxybenzene (1.0 eq), (4-methoxy-3-methylphenyl)boronic acid (1.2 eq), and K3​PO4​ (2.0 eq).

  • Solvent Degassing: Add a 4:1 mixture of 1,4-Dioxane and deionized H2​O . Sparge the biphasic mixture with Argon for 15 minutes. Validation: The mixture will appear as a cloudy suspension.

  • Catalyst Activation: Add Pd(dppf)Cl2​ (0.05 eq) under a steady stream of Argon. Heat the mixture to 85 °C. Validation: Upon reaching 60-70 °C, the suspension will transition to a clear, deep red/amber solution, indicating the formation of the active Pd(0) species.

  • Monitoring: Stir at 85 °C for 4-6 hours. Validation: Check via TLC (Hexane/EtOAc 4:1). The UV-active starting bromide spot should completely disappear, replaced by a lower Rf​ fluorescent spot (the biaryl product).

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. The aqueous layer should test basic (pH > 9). Dry the organic layer over Na2​SO4​ , concentrate, and purify via flash chromatography to yield the 2'-nitro-3',5'-dimethoxy-4-methoxy-3-methylbiphenyl intermediate.

Protocol B: Cadogan Reductive Cyclization to the Carbazole Core

Self-Validating System: This protocol leverages the differential solubility of triphenylphosphine oxide to ensure high purity prior to chromatography.

  • Reaction Setup: In a heavy-walled pressure tube or microwave vial, dissolve the biaryl intermediate (1.0 eq) and Triphenylphosphine ( PPh3​ , 2.5 eq) in anhydrous o-dichlorobenzene (o-DCB) (0.2 M concentration).

  • Thermal Cyclization: Seal the vessel under Argon and heat vigorously to 180 °C using a sand bath or microwave reactor. Validation: The initially bright yellow solution will progressively darken to a deep brown over 8-12 hours (or 30 mins in a microwave), indicating the consumption of the nitro group and formation of the carbazole.

  • Byproduct Precipitation: Cool the reaction to room temperature. Remove the o-DCB under high vacuum. To the crude oily residue, add a 1:3 mixture of cold CH2​Cl2​ and Ligroin (or Hexanes) and triturate vigorously. Validation: Triphenylphosphine oxide ( Ph3​P=O ) will crash out as a voluminous white crystalline solid.

  • Isolation: Filter the suspension through a Celite pad to remove the Ph3​P=O . Concentrate the filtrate and purify via silica gel chromatography (eluting with Hexane/EtOAc gradients) to isolate the pure 1,3,7-Trimethoxy-6-methyl-9H-carbazole as an off-white solid.

References
  • One-pot synthesis of carbazoles via tandem C–C cross-coupling and reductive amination Source: Organic & Biomolecular Chemistry (RSC Publishing) URL:[Link]

  • Triphenylphosphine-Mediated Reductive Cyclization of 2-Nitrobiphenyls: A Practical and Convenient Synthesis of Carbazoles Source: The Journal of Organic Chemistry (American Chemical Society) URL:[Link]

  • The Suzuki–Miyaura Coupling of Nitroarenes Source: Journal of the American Chemical Society (American Chemical Society) URL:[Link]

Sources

Optimization

overcoming degradation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole during storage

Technical Support Center: 1,3,7-Trimethoxy-6-methyl-9H-carbazole Welcome to the dedicated technical support guide for 1,3,7-Trimethoxy-6-methyl-9H-carbazole. This resource is designed for researchers, scientists, and dru...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 1,3,7-Trimethoxy-6-methyl-9H-carbazole

Welcome to the dedicated technical support guide for 1,3,7-Trimethoxy-6-methyl-9H-carbazole. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this valuable compound throughout its lifecycle in your laboratory. Carbazole derivatives are known for their excellent thermal stability and hole-transport properties, but like many complex aromatic amines, they can be susceptible to degradation under suboptimal storage conditions, compromising experimental reproducibility and outcomes.[1] This guide provides in-depth troubleshooting advice and validated protocols to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs) & Quick Troubleshooting

This section addresses the most common issues encountered during the storage and handling of 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Q1: My solid sample of the carbazole has developed a yellowish or brownish tint over time. What does this mean?

A1: A color change from the expected pale or white appearance to a yellow or brown hue is a primary visual indicator of degradation. This is often due to oxidation of the carbazole ring system, particularly the electron-rich aromatic amine moiety.[2] Exposure to atmospheric oxygen, light, and elevated temperatures can accelerate this process. We recommend immediate purity analysis via HPLC to quantify the extent of degradation.

Q2: I've observed a decrease in the main peak area and the appearance of new, smaller peaks in my HPLC analysis of a stored stock solution. What is happening?

A2: This chromatographic profile strongly suggests chemical degradation. The main peak represents the intact 1,3,7-Trimethoxy-6-methyl-9H-carbazole, and its decreasing area indicates a loss of the pure compound. The new peaks correspond to degradation products. Common degradation pathways for carbazoles include oxidation at the nitrogen atom or on the aromatic rings.[3][4][5]

Q3: Can I still use a sample that shows minor signs of degradation?

Q4: What is the single most important factor for preventing degradation?

A4: Minimizing exposure to atmospheric oxygen is critical. The carbazole structure, an aromatic amine, is susceptible to oxidation.[2][7] Storing the compound under an inert atmosphere (e.g., argon or nitrogen) is the most effective preventative measure.

Part 2: In-Depth Troubleshooting Guides

Issue 1: Rapid Degradation of Solid Compound

Symptoms:

  • Noticeable color change within weeks of storage.

  • Significant drop in purity (>5%) as confirmed by HPLC or qNMR upon re-analysis.

  • Poor solubility compared to a fresh batch.

Root Cause Analysis: The degradation of solid-state 1,3,7-Trimethoxy-6-methyl-9H-carbazole is primarily driven by three environmental factors: oxygen, light, and heat.

  • Oxidative Degradation: The nitrogen atom in the carbazole ring and the electron-donating methoxy groups make the molecule susceptible to oxidation. Atmospheric oxygen can react, especially in the presence of light or heat, to form N-oxides or hydroxylated species, leading to colored impurities.[8]

  • Photodegradation: UV and even ambient light can provide the activation energy for oxidative reactions. The carbazole chromophore absorbs in the UV range, making it prone to light-induced degradation.

  • Thermal Degradation: While many carbazoles have high thermal stability, chronic exposure to elevated temperatures (e.g., room temperature on a lab bench) can accelerate the kinetics of slow oxidative processes.[9]

Troubleshooting Workflow:

G cluster_0 Troubleshooting: Solid-State Degradation A Degradation Observed (Color Change, Low Purity) B Review Storage Conditions A->B C Is sample stored under inert gas? B->C D Is sample protected from light? C->D Yes G Implement Correct Storage Protocol (See Protocol 2.1) C->G No E Is sample stored at ≤ -20°C? D->E Yes D->G No F Repurify Aliquot (Column Chromatography / Recrystallization) E->F Yes (Minor Degradation) E->G No H Discard Degraded Bulk Material E->H Yes (Major Degradation) F->G G cluster_0 Potential Degradation Pathway A 1,3,7-Trimethoxy-6-methyl-9H-carbazole (Stable) C Oxidized Intermediates (e.g., N-Oxides, Quinone-like species) A->C Oxidation B Oxidants (O₂, Light, Heat) B->A D Colored Degradation Products (Lower Purity) C->D Further Reactions

Sources

Troubleshooting

Technical Support Center: Troubleshooting HPLC Peak Tailing for 1,3,7-Trimethoxy-6-methyl-9H-carbazole

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues dur...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for resolving common chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues during the HPLC analysis of 1,3,7-Trimethoxy-6-methyl-9H-carbazole. As Senior Application Scientists, we provide not just solutions, but the underlying principles to empower you to build robust and reliable analytical methods.

The carbazole scaffold, a nitrogen-containing aromatic heterocyclic system, is fundamental to many compounds in materials science and pharmaceuticals.[1][2] However, the basic nature of the nitrogen atom in the carbazole ring presents a specific and frequent challenge in reverse-phase HPLC: asymmetrical peak tailing. This guide provides a systematic approach to diagnose and resolve this issue, ensuring the accuracy and reproducibility of your results.

Part 1: Foundational FAQs on Peak Tailing

Before diving into analyte-specific solutions, it's crucial to understand the fundamentals of peak asymmetry.

Q1: What is HPLC peak tailing and how is it measured?

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a perfect Gaussian distribution.[3][4] Peak tailing is a common peak shape distortion where the back half of the peak is broader than the front half.[5]

This asymmetry is quantitatively measured using the USP Tailing Factor (T) , also known as the asymmetry factor (As). The calculation involves measuring the peak width at 5% of the peak height (W₀.₀₅) and the distance from the peak maximum to the leading edge (f).[3][6]

T = W₀.₀₅ / (2f)

A perfectly symmetrical peak has a tailing factor of T = 1.0. A value greater than 1 indicates peak tailing, while a value less than 1 indicates peak fronting.[3] For many assays, peaks with an asymmetry factor up to 1.5 are considered acceptable, though values closer to 1.0 are always desirable.[7]

Q2: Why is peak tailing a problem for my analysis?

Peak tailing is more than a cosmetic issue; it is a direct indicator of undesirable secondary interactions or system inefficiencies that can severely compromise data quality.[6][8]

  • Reduced Resolution: Tailing peaks are wider at the base, which can obscure smaller, closely eluting impurities or other analytes, leading to inaccurate identification.[3]

  • Inaccurate Quantification: The broad tail makes it difficult for integration software to accurately determine the beginning and end of the peak, leading to significant errors in area calculation and, consequently, inaccurate quantification.[6]

  • Lower Sensitivity: As the peak broadens, its height decreases, which can reduce the signal-to-noise ratio and negatively impact the method's limit of detection (LOD) and limit of quantification (LOQ).

Q3: What are the universal causes of peak tailing in reverse-phase HPLC?

Peak tailing generally arises when a single analyte experiences more than one retention mechanism within the column.[7][9] While the primary mechanism in reverse-phase HPLC is hydrophobic interaction, secondary interactions can disrupt the peak's symmetry. The most common causes include:

  • Chemical Interactions: Strong interactions between the analyte and the stationary phase, most notably between basic analytes and residual silanol groups on the silica packing.[8][10]

  • Column Overload: Injecting too much sample mass or volume can saturate the stationary phase, leading to peak distortion.[10][11]

  • Physical Issues: Problems within the HPLC system itself, such as a void at the head of the column, a clogged frit, or excessive extra-column volume from wide or long tubing, can cause all peaks to tail.[7][10][12]

Part 2: Targeted Troubleshooting for 1,3,7-Trimethoxy-6-methyl-9H-carbazole

The structure of 1,3,7-Trimethoxy-6-methyl-9H-carbazole contains a basic nitrogen atom within its carbazole ring system. This feature makes it highly susceptible to secondary interactions with the stationary phase, which is the most probable cause of peak tailing. The following troubleshooting guide is structured to address this specific chemical challenge first, before moving to more general system issues.

G start Peak Tailing Observed for 1,3,7-Trimethoxy-6-methyl-9H-carbazole q1 Are ALL peaks in the chromatogram tailing? start->q1 cause_chem Likely Cause: Analyte-Specific Secondary Interactions q1->cause_chem No (Only the carbazole tails) cause_phys Likely Cause: System/Physical Issue q1->cause_phys Yes sol_chem Troubleshooting Path: 1. Optimize Mobile Phase (pH, Buffer) 2. Evaluate Column Chemistry 3. Use Mobile Phase Additives cause_chem->sol_chem sol_phys Troubleshooting Path: 1. Check for Column Void/Blockage 2. Minimize Extra-Column Volume 3. Check for Leaks/Fittings cause_phys->sol_phys

Caption: Initial diagnostic flowchart for HPLC peak tailing.
Q4: My peak for 1,3,7-Trimethoxy-6-methyl-9H-carbazole is tailing. Where do I start?

When only the peak for your basic carbazole analyte is tailing while other neutral compounds in the same run have good peak shape, the root cause is almost certainly a secondary chemical interaction. The positively charged (protonated) nitrogen on your molecule is interacting ionically with negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based column packing.[8][13]

Your troubleshooting should follow a logical progression focusing on mitigating this interaction:

  • Mobile Phase pH Adjustment: This is the most effective and first-line solution.

  • Buffer Implementation: Use a buffer to ensure stable pH control.

  • Column Chemistry Evaluation: Ensure you are using an appropriate, modern HPLC column.

  • Mobile Phase Additives: A classic, though sometimes less desirable, solution.

  • Sample Concentration Check: Rule out simple column overload.

Q5: How does mobile phase pH affect the peak shape of my carbazole analyte?

Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds like your carbazole derivative. The key is to suppress the ionization of the residual silanol groups on the stationary phase.

The Mechanism: Residual silanol groups (Si-OH) on the silica surface are acidic and have a pKa of roughly 4-5.[14] Above this pH, they become deprotonated and negatively charged (Si-O⁻), creating strong ionic attraction sites for positively charged basic analytes.[14][15] By lowering the mobile phase pH to ≤ 3 , you ensure the silanol groups remain fully protonated and electrically neutral (Si-OH), thereby eliminating this detrimental secondary interaction.[7][12]

Protocol: Mobile Phase pH Adjustment
  • Baseline: Run your current method and record the tailing factor and retention time.

  • Prepare Acidified Mobile Phase: Prepare the aqueous portion of your mobile phase and adjust the pH using an acid modifier. Common choices include 0.1% Trifluoroacetic Acid (TFA), 0.1% Formic Acid, or using a phosphate buffer adjusted to pH 2.5-3.0.[12]

    • Important: Always measure and adjust the pH of the aqueous component before mixing it with the organic modifier (e.g., acetonitrile or methanol).[12]

  • Equilibrate: Flush the column with at least 10-15 column volumes of the new mobile phase to ensure it is fully equilibrated.

  • Analyze: Inject your sample and compare the peak shape to the baseline. You should observe a significant improvement in symmetry.

Mobile Phase pH RangeSilanol StateCarbazole StateInteraction LevelExpected Peak Shape
pH < 3.0 Neutral (Si-OH)Protonated (R₃NH⁺)MinimalSymmetrical
pH 3.0 - 7.0 Partially to Fully Ionized (Si-O⁻)Protonated (R₃NH⁺)Strong IonicSevere Tailing [6][15]
pH > 7.0 Fully Ionized (Si-O⁻)Potentially Neutral (R₃N)VariableTailing likely, but depends on analyte pKa. High pH can dissolve silica.[14]
Q6: Should I use a buffer? If so, which one and at what concentration?

Yes, using a buffer is highly recommended for robust method development, especially when analyzing ionizable compounds.[6] A buffer resists changes in pH that can occur when the sample is introduced into the mobile phase, leading to more reproducible retention times and peak shapes.[16][17]

The Mechanism: Buffers maintain a constant pH, ensuring that the ionization state of both the silanol groups and your analyte remains consistent throughout the analysis.[14] An adequate buffer concentration can also help to mask the residual silanol sites, further reducing interactions.[13] A concentration of 20-50 mM is typically effective for standard analytical columns.[12][14]

Protocol: Preparing a Buffered Mobile Phase (pH 2.8)
  • Choose a Buffer: Select a buffer with a pKa close to your target pH. For a target pH of 2.8, a phosphate buffer is an excellent choice (pKa₁ ≈ 2.15).

  • Preparation (1L of 25 mM Potassium Phosphate buffer, pH 2.8): a. Weigh out the appropriate amount of monobasic potassium phosphate (KH₂PO₄). b. Dissolve in ~950 mL of HPLC-grade water. c. While stirring, carefully add phosphoric acid (H₃PO₄) dropwise to titrate the solution to a final pH of 2.8. Use a calibrated pH meter. d. Transfer the solution to a 1L volumetric flask and add water to the mark. e. Filter the buffer through a 0.45 µm or 0.22 µm filter before use to remove particulates.

  • Implementation: Use this buffer as the aqueous component (Mobile Phase A) in your gradient or isocratic method.

BufferpKa (at 25°C)Useful pH RangeMS Compatibility
Phosphate2.15, 7.20, 12.352.1 - 3.1, 6.2 - 8.2Poor (non-volatile)
Formate3.752.8 - 4.8Excellent (volatile)
Acetate4.763.8 - 5.8Good (volatile)
Q7: Can my choice of HPLC column cause this issue?

Absolutely. The stationary phase chemistry is a critical factor.[9] Peak tailing for basic compounds was a much larger problem with older HPLC columns.

  • Type A vs. Type B Silica: Older columns often used "Type A" silica, which has a higher metal content and more acidic, highly active silanol groups. Modern columns almost exclusively use high-purity, "Type B" silica, which has significantly fewer and less acidic silanols, dramatically reducing peak tailing for basic compounds.[9][14]

  • End-capping: After the primary stationary phase (like C18) is bonded to the silica, many residual silanol groups remain. "End-capping" is a secondary chemical process that covers many of these remaining silanols with a small, less-polar group (e.g., trimethylsilyl).[5][7] A column that is "double end-capped" or has a high degree of end-capping will show superior peak shape for basic analytes like your carbazole derivative.[4]

If you are using an older column, simply switching to a modern, high-purity, end-capped C18 or C8 column may resolve your issue.[9][13]

Q8: Are there mobile phase additives that can solve peak tailing for basic compounds?

Yes. Before the advent of high-purity silica, a common strategy was to add a "sacrificial base" to the mobile phase.

The Mechanism: A small, basic amine like Triethylamine (TEA) is added to the mobile phase at a low concentration (e.g., 0.01 - 0.05 M).[12][13] The protonated TEA will preferentially interact with the ionized silanol sites, effectively blocking them from interacting with your carbazole analyte.[13]

This approach is still effective but has drawbacks:

  • Not MS-Friendly: TEA is non-volatile and will contaminate a mass spectrometer source.

  • Baseline Issues: It can increase the UV baseline at low wavelengths.

  • "Column Memory": It can be difficult to completely wash TEA from a column, which may affect future analyses.

This strategy should be considered a secondary option if pH control and proper column selection are insufficient.

Q9: What if all peaks in my chromatogram are tailing?

If every peak, regardless of its chemical nature, is tailing, the problem is likely physical or systemic, not chemical.[3][10]

  • Column Void or Collapse: A void can form at the inlet of the column bed due to high pressure, high pH, or mechanical shock.[12] This creates a space where the sample band can spread before entering the packed bed, causing distorted peaks.[7]

    • Troubleshooting: Disconnect the column from the detector and reverse the flow direction. Flush with a strong solvent (like 100% acetonitrile) at a low flow rate for 10-20 column volumes.[7] This can sometimes wash away particulates blocking the inlet frit and resettle the packing. If this doesn't work, the column likely needs to be replaced.

  • Extra-Column Effects: Excessive volume between the injector and the detector can cause peak broadening and tailing.[6] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005" or smaller) and that all connections are made with the correct fittings to minimize dead volume.[6][18]

G start Analyte-Specific Tailing (Carbazole) step1 Step 1: Adjust Mobile Phase pH Lower pH to < 3.0 (e.g., 0.1% TFA or Formic Acid) start->step1 step2 Step 2: Add Buffer Use a 20-50 mM buffer (e.g., Phosphate at pH 2.8) step1->step2 step3 Step 3: Evaluate Column Use a modern, end-capped, Type-B silica column step2->step3 step4 Step 4: Consider Additives Use a competing base (e.g., 0.02 M Triethylamine) (Not for MS) step3->step4 step5 Step 5: Check Sample Load Dilute sample or reduce injection volume step4->step5 end Symmetrical Peak Achieved step5->end

Caption: Logical workflow for resolving analyte-specific peak tailing.
References
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?
  • LCGC International. (2025, October 29). LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Sigma-Aldrich. (n.d.). Troubleshooting Reversed Phase Chromatography.
  • Agilent. (n.d.). Control pH During Method Development for Better Chromatography.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Chromatography Today. (n.d.). How to Fix Asymmetrical Chromatography Peaks.
  • ACE HPLC Columns. (n.d.). Reversed-Phase HPLC of Basic Compounds: Solving Peak Tailing Problems.
  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables.
  • Cytiva. (2024, September 1). How to fix asymmetrical chromatography peaks?
  • Waters Corporation. (2022, March 15). What is "silanol activity" when a column is described as having low or high silanol activity?
  • ResearchGate. (n.d.). The Secrets of Good Peak Shape in HPLC.
  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?
  • HPLC Troubleshooting Guide. (n.d.).
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Pittcon 2009 Presentation. (n.d.).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • EvitaChem. (n.d.). Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-127704889).
  • KNAUER. (2026, February 9). Buffer & Eluent Preparation in HPLC – Best Practices.
  • ResearchGate. (2013, November 27). How can I prevent peak tailing in HPLC?
  • SIELC. (2018, February 17). Separation of 9H-Carbazole, 9-methyl- on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Impurity effect on carbazole derivatives a,b, HPLC spectra recorded at...
  • BenchChem. (2025). Validating the Purity of Synthesized 9-(prop-2-yn-1-yl)-9H-carbazole by HPLC: A Comparative Guide.
  • BenchChem. (2025). Validating the Purity of 1H-Dibenzo(a,i)carbazole: A Comparative Guide to HPLC Analysis.
  • McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography.
  • Element Lab Solutions. (2019, June 4). Buffers and Eluent Additives for HPLC Method Development.
  • Phenomenex. (n.d.). HPLC Tech Tip: The Effect of Gradient on Buffers.
  • ACE HPLC Columns. (n.d.). A Guide to HPLC and LC-MS Buffer Selection.
  • Juszkiewicz, S., et al. (2020). Binding Study of the Fluorescent Carbazole Derivative with Human Telomeric G-Quadruplexes. Molecules, 25(18), 4189.
  • Wikipedia. (n.d.). Carbazole.
  • PlantaeDB. (2026, January 3). 1,6-dimethoxy-3-methyl-9H-carbazole.
  • PubChem. (n.d.). 3-Methoxy-9h-carbazole-6-ol.
  • MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects.

Sources

Optimization

Technical Support Center: Optimizing Cell Culture Assays with 1,3,7-Trimethoxy-6-methyl-9H-carbazole

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with carbazole derivatives in in vitro models.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with carbazole derivatives in in vitro models. 1,3,7-Trimethoxy-6-methyl-9H-carbazole is a highly conjugated, rigid tricyclic compound[1]. While its unique structure makes it a valuable pharmacological scaffold, it also introduces significant challenges in cell culture, including solvent toxicity, auto-fluorescence, and phototoxicity.

This guide is designed to move beyond basic troubleshooting. Here, we explore the mechanistic causality behind assay failures and provide self-validating protocols to ensure your data is robust, reproducible, and artifact-free.

Part 1: Quantitative Data Summary

Before designing your assay, it is critical to understand the physicochemical boundaries of the compound. Exceeding these thresholds is the primary cause of artifactual data.

ParameterValue / ThresholdImplication for Cell Culture Assays
Molecular Weight 271.31 g/mol Requires precise molarity calculations for dose-response curves.
Max DMSO Tolerance ≤ 0.1% (v/v)Exceeding this limit induces solvent-mediated epigenotoxicity[2].
Auto-fluorescence Emission ~400–600 nmInterferes with standard fluorometric reporters (e.g., GFP, Resazurin)[3].
Phototoxicity Risk High (ROS Generator)Requires dark handling to prevent light-induced apoptosis[4].
Aqueous Solubility Highly HydrophobicProne to "cold shock" precipitation in standard culture media.
Part 2: Troubleshooting Guide & FAQs

Q1: My viability assay (MTT/CellTiter-Glo) readouts are highly variable, and sometimes treated cells appear more viable than controls. What is happening? The Causality: 1,3,7-Trimethoxy-6-methyl-9H-carbazole possesses a planar aromatic system (two benzene rings fused to a pyrrole ring) that makes it highly optoelectronically active. This results in strong intrinsic auto-fluorescence[3]. When using colorimetric or fluorometric readouts, the compound's emission spectra overlap with the assay reporters, causing pan-assay interference[5]. Furthermore, carbazoles can act as redox cyclers, artificially reducing MTT to formazan in the absence of living cells. The Solution: Implement a self-validating control matrix. Always run a cell-free "Compound + Media + Assay Reagent" control well. If this well yields a signal, you have confirmed pan-assay interference. You must switch to an orthogonal, non-fluorometric assay, such as Trypan Blue exclusion (detailed in Part 3).

Q2: I am seeing massive, unexplained cell death in both my high-dose treatment wells and my vehicle control wells. How do I fix this? The Causality: Due to the hydrophobic nature of the trimethoxy and methyl substitutions, researchers often overcompensate for poor aqueous solubility by increasing the DMSO concentration. However, DMSO concentrations above 0.1% (v/v) alter membrane permeability and induce significant cytotoxicity and epigenotoxic stress[2]. Your cells are dying from solvent shock, masking the compound's true IC50. The Solution: Standardize your vehicle. You must perform serial dilutions of the compound in 100% DMSO before adding it to the media, ensuring that every well receives exactly 0.1% DMSO[6].

Q3: My cells die rapidly after treatment, but only in the wells closest to the light source in the biosafety cabinet. Is the compound degrading? The Causality: Carbazole derivatives act as potent Type-I and Type-II photosensitizers[7]. Upon exposure to ambient laboratory light, the molecule absorbs photons and transitions to an excited triplet state. It then transfers energy to molecular oxygen, generating reactive oxygen species (ROS) such as superoxide anion ( O2∙−​ ). This oxidative stress triggers mitochondrial dysfunction, cytochrome C release, and caspase-9-mediated apoptosis[4].

Pathway A 1,3,7-Trimethoxy-6-methyl -9H-carbazole C ROS Generation (O2•-, 1O2) A->C Photosensitization B Light Exposure (Photoactivation) B->A Excitation D Oxidative Stress & DNA Damage C->D E Mitochondrial Dysfunction (Cytochrome C Release) D->E F Caspase-9 Activation & Apoptosis E->F

Mechanism of carbazole-induced phototoxicity and ROS-mediated apoptosis.

The Solution: You must decouple pharmacological toxicity from photo-induced artifacts. Handle the compound under low-light conditions, use amber microcentrifuge tubes, and include a "Compound + Dark" control plate wrapped in foil during incubation.

Part 3: Experimental Protocols
Protocol 1: Preparation of Self-Validating Carbazole Treatment Media

To prevent "cold shock" precipitation and ensure DMSO toxicity remains below the critical 0.1% threshold, follow this exact workflow.

Step-by-Step Methodology:

  • Master Stock: Reconstitute the lyophilized 1,3,7-Trimethoxy-6-methyl-9H-carbazole powder in 100% anhydrous DMSO to create a 10 mM master stock. Store in an amber vial at -20°C.

  • Intermediate Dilution: Create a 1000X intermediate stock for each desired final concentration by performing serial dilutions in 100% DMSO. (Causality: This guarantees that when diluted 1:1000 in media, every well receives exactly 0.1% DMSO, eliminating solvent variability).

  • Media Spiking: Pre-warm your complete culture media (e.g., DMEM + 10% FBS) to 37°C in a water bath. Add the 1000X intermediate stock dropwise to the media while vortexing gently. (Causality: Pre-warming the media prevents the lipophilic compound from crashing out of solution upon contact with an aqueous environment).

  • Treatment: Aspirate old media from the cell culture plates and gently overlay the spiked media. Perform this step with the biosafety cabinet light turned off.

Workflow S1 Step 1: 10 mM Stock (100% DMSO) S2 Step 2: 1000X Dilution (DMSO Vehicle) S1->S2 S3 Step 3: Dropwise Add (Warm Media) S2->S3 S4 Step 4: Final Assay (Max 0.1% DMSO) S3->S4

Workflow for preparing carbazole solutions to minimize DMSO toxicity.

Protocol 2: Orthogonal Cell Viability Assay (Trypan Blue Exclusion)

If you have confirmed pan-assay interference (as described in Q1), you must use an assay that relies on physical membrane integrity rather than metabolic reduction or fluorescence.

Step-by-Step Methodology:

  • Harvest: Following the treatment period, collect both the culture media (to capture floating apoptotic cells) and the adherent cells using Trypsin-EDTA.

  • Wash: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of warm PBS. (Causality: Washing removes residual extracellular carbazole, completely eliminating background auto-fluorescence and redox interference).

  • Stain: Mix 10 µL of the washed cell suspension with 10 µL of 0.4% Trypan Blue solution in a microcentrifuge tube. Incubate for 2 minutes at room temperature.

  • Quantify: Load 10 µL of the mixture onto a hemocytometer. Count the viable (bright, unstained) and dead (dark blue) cells. Calculate the percentage of viable cells relative to your 0.1% DMSO vehicle control.

Part 4: References
  • Luparello C, et al. "Genotoxicity and Epigenotoxicity of Carbazole-Derived Molecules on MCF-7 Breast Cancer Cells." International Journal of Molecular Sciences (MDPI). URL: [Link]

  • "Interference and Artifacts in High-content Screening - Assay Guidance Manual." National Center for Biotechnology Information (NCBI - NIH). URL: [Link]

  • "Oxidative stress-mediated photoactivation of carbazole inhibits human skin cell physiology." Journal of Cellular Biochemistry (NIH/PubMed). URL: [Link]

  • "Novel Type I/II Carbazole/Benzindole Photosensitizers Achieve Chemo-Photodynamic Synergistic Therapy." Pharmaceuticals (MDPI). URL: [Link]

  • "Effects of Carbazole Derivatives on Neurite Outgrowth and Hydrogen Peroxide-Induced Cytotoxicity in Neuro2a Cells." International Journal of Molecular Sciences (MDPI). URL: [Link]

  • "Bifunctional carbazole derivatives for simultaneous therapy and strain discrimination." University of Bologna Institutional Repository. URL: [Link]

Sources

Troubleshooting

Technical Support Center: Stabilization and Handling of 1,3,7-Trimethoxy-6-methyl-9H-carbazole in Solution

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges with the solution-phase stability of highly substituted, electron-rich heterocycle...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists and drug development professionals, we frequently encounter challenges with the solution-phase stability of highly substituted, electron-rich heterocycles. 1,3,7-Trimethoxy-6-methyl-9H-carbazole is a prime example of such a molecule.

The presence of three strongly electron-donating methoxy groups and one methyl group significantly raises the Highest Occupied Molecular Orbital (HOMO) energy level of the carbazole core. This dramatically lowers its oxidation potential, making the molecule highly susceptible to single-electron transfer (SET) events in the presence of ambient oxygen and light. This guide provides mechanistic troubleshooting, structural insights, and validated protocols to prevent the oxidation of this compound during your assays and syntheses.

Part 1: Troubleshooting & FAQs

Q1: My solution of 1,3,7-Trimethoxy-6-methyl-9H-carbazole turns brown or green within hours of preparation. What is happening mechanistically? A: The color change is a visual indicator of oxidative degradation. Because of its low oxidation potential, the electron-rich carbazole core easily undergoes a single-electron oxidation to form a transient carbazole radical cation. This highly reactive intermediate rapidly couples with a neutral parent molecule (dimerization) or reacts with dissolved oxygen to form extended conjugated oligomers or quinone-like N-oxides 1. These extended conjugated systems absorb visible light, resulting in the dark coloration.

Q2: How can I prevent this rapid degradation during routine benchtop assays? A: You must systematically eliminate the catalysts of SET: oxygen and photons.

  • Exclude Oxygen: Use strictly degassed solvents and handle the solutions under an inert atmosphere (N₂ or Argon).

  • Exclude Light: Always prepare and store solutions in actinic (amber) vials or wrap them in aluminum foil.

  • Chemical Stabilization: If your downstream application permits, adding a radical scavenger such as Butylated hydroxytoluene (BHT) at 0.1–1.0 mM can intercept the radical propagation pathway.

Q3: Does the choice of solvent affect the oxidation rate? A: Absolutely. Halogenated solvents (e.g., chloroform, dichloromethane) can undergo photolysis to generate trace hydrochloric acid and free radicals, which accelerate the oxidation of electron-rich carbazoles 2. We recommend using stable, rigorously degassed solvents like acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). If ethers (like THF) must be used, ensure they are freshly distilled and strictly peroxide-free.

Q4: How does pH impact the stability of this compound in aqueous or mixed-aqueous solutions? A: The N-H proton (9H position) of the carbazole is weakly acidic. In basic conditions (pH > 8), deprotonation yields the carbazolide anion. This anionic species is significantly more electron-rich than the neutral molecule, drastically lowering the oxidation potential further and making it hyper-susceptible to immediate oxidation 3. Maintain a neutral to slightly acidic environment (pH 5–7) to keep the molecule protonated and relatively stable.

Part 2: Mechanistic Pathway of Degradation

Understanding the failure mode is critical to preventing it. The degradation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole is initiated by the loss of a single electron, driving the formation of a radical cation that dictates all subsequent failure pathways.

OxidationPathway Neutral 1,3,7-Trimethoxy-6-methyl- 9H-carbazole (Electron-Rich) Radical Carbazole Radical Cation (Transient Intermediate) Neutral->Radical -e⁻ (O₂, Light) Oxidation Dimer Dimerization / Oligomers (Dark colored species) Radical->Dimer + Neutral Molecule Coupling Oxide Oxygenated Products (Quinones / N-oxides) Radical->Oxide + Reactive Oxygen

Fig 1: Single-electron transfer (SET) oxidation pathway of electron-rich carbazoles.

Part 3: Quantitative Data & Stability Thresholds

The table below summarizes the comparative physicochemical parameters of 1,3,7-Trimethoxy-6-methyl-9H-carbazole against a standard unsubstituted carbazole, highlighting how its electronic structure dictates strict handling requirements.

ParameterUnsubstituted Carbazole (Reference)1,3,7-Trimethoxy-6-methyl-9H-carbazolePractical Handling Implication
Oxidation Potential (E_ox vs SCE) ~1.16 V to 1.22 V< 0.80 V (Estimated)Highly susceptible to auto-oxidation; strictly requires an inert atmosphere.
HOMO Energy Level Deeper (More stable)Shallower (Highly reactive)Easily donates electrons to trace oxidants or light-excited states.
Reactive Coupling Sites 1, 3, 6, 8 positions2, 4, 5, 8 positionsDimerization shifts to remaining open positions upon radical formation.
pH Sensitivity Stable across wide pHHighly unstable at pH > 8Deprotonation to carbazolide anion further lowers oxidation potential.

Part 4: Validated Experimental Protocols

To ensure a self-validating system where the absence of color change confirms success, follow these specific methodologies for solvent preparation and solution handling.

Protocol A: Freeze-Pump-Thaw (FPT) Degassing of Solvents

Purpose: To rigorously remove dissolved oxygen from solvents prior to introducing the carbazole.

  • Preparation: Transfer the desired solvent (e.g., anhydrous Acetonitrile) into a heavy-walled Schlenk flask equipped with a Teflon stopcock.

  • Freeze: Submerge the flask in a liquid nitrogen (LN₂) bath until the solvent is completely frozen solid.

  • Pump: Open the stopcock to a high-vacuum Schlenk line (target pressure < 0.1 Torr) for 5–10 minutes to evacuate the headspace of non-condensable gases (O₂, N₂).

  • Isolate: Close the stopcock to isolate the flask from the vacuum.

  • Thaw: Remove the flask from the LN₂ bath and allow it to thaw completely in a room-temperature water bath. You will observe gas bubbles escaping the liquid as dissolved oxygen is released into the headspace.

  • Validation Cycle: Repeat steps 2–5 for a minimum of three cycles. Self-Validation Check: The protocol is complete and successful when no further gas bubbles are observed during the thawing phase of the final cycle.

  • Backfill: Backfill the flask with ultra-high purity (UHP) Argon.

Protocol B: Preparation of Antioxidant-Stabilized Stock Solutions

Purpose: To formulate a stable stock solution for long-term storage and assay use.

  • Inert Environment: Inside an argon-filled glovebox, weigh the required mass of 1,3,7-Trimethoxy-6-methyl-9H-carbazole into an amber glass vial.

  • Spike Solvent: Prepare a 0.1 mM solution of Butylated hydroxytoluene (BHT) in the FPT-degassed solvent generated from Protocol A.

  • Dissolution: Transfer the BHT-spiked solvent to the amber vial containing the carbazole compound and swirl gently to dissolve.

  • Sealing: Seal the vial tightly with a PTFE-lined septum cap before removing it from the glovebox.

  • Storage: Store the solution at -20°C. Self-Validation Check: The sustained absence of a dark brown/green tint over weeks of storage validates the success of the stabilization protocol.

Workflow Step1 1. Solvent Selection (Peroxide-free, Non-halogenated) Step2 2. Freeze-Pump-Thaw (Remove dissolved O₂) Step1->Step2 Step3 3. Antioxidant Addition (e.g., 0.1 mM BHT) Step2->Step3 Step4 4. Inert Handling (Glovebox or Schlenk line) Step3->Step4 Step5 5. Storage (Amber vial, -20°C, Ar atm) Step4->Step5

Fig 2: Sequential workflow for the preparation of oxidation-resistant carbazole solutions.

References

  • Capture of Electrochemically Generated Fleeting Carbazole Radical Cations and Elucidation of Carbazole Dimerization Mechanism by Mass Spectrometry.
  • Polycarbazole and Its Derivatives: Synthesis and Applications. A Review of the Last 10 Years.
  • Carbazole electrochemistry: a short review.

Sources

Reference Data & Comparative Studies

Validation

A Comprehensive Efficacy Comparison: 1,3,7-Trimethoxy-6-methyl-9H-carbazole vs. Traditional Carbazole Alkaloids

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology Carbazole alkaloids are a highly diverse class of nitrogen-containing aromatic heteroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Discipline: Medicinal Chemistry & Molecular Pharmacology

Carbazole alkaloids are a highly diverse class of nitrogen-containing aromatic heterocyclic compounds recognized for their potent anticancer, antimicrobial, and optoelectronic properties . While natural isolates like mahanine and ellipticine have historically dominated oncological research, synthetic derivatives such as 1,3,7-Trimethoxy-6-methyl-9H-carbazole (CAS: 919090-32-7) are emerging as highly tunable alternatives 1.

This guide objectively compares the structural rationale, mechanistic pathways, and in vitro efficacy of 1,3,7-Trimethoxy-6-methyl-9H-carbazole against traditional carbazole alkaloids, providing a self-validating experimental framework for preclinical evaluation.

Structural Rationale & Mechanistic Causality

The substitution pattern of a carbazole framework dictates its primary mechanism of action in biological systems.

  • Planar Carbazoles (e.g., Ellipticine): Unsubstituted or lightly substituted pyrido-carbazoles maintain a flat molecular geometry. This planarity allows them to intercalate directly into DNA base pairs, inhibiting topoisomerase II and causing DNA strand breaks 2.

  • Methoxy-Substituted Carbazoles (e.g., 1,3,7-Trimethoxy-6-methyl-9H-carbazole): The introduction of bulky methoxy groups at the 1, 3, and 7 positions, combined with a 6-methyl group, disrupts molecular planarity. This structural shift deters simple DNA intercalation. Instead, the methoxy groups significantly increase the molecule's lipophilicity, driving rapid intracellular accumulation and targeting mitochondrial membranes. Once localized, these compounds induce Reactive Oxygen Species (ROS) generation, leading to cytochrome C release and caspase-3 mediated apoptosis 3.

MOA A 1,3,7-Trimethoxy-6-methyl-9H-carbazole (Lipophilic Entry) B Intracellular Accumulation (Mitochondrial Targeting) A->B C Mitochondrial Stress (Membrane Depolarization) B->C D ROS Production C->D E Cytochrome C Release D->E F Caspase 9 & 3 Activation E->F G Apoptosis (Cancer Cell Death) F->G

Figure 1: Proposed apoptotic signaling pathway induced by methoxy-substituted carbazole alkaloids.

The Sourcing Dilemma: Synthetic Precision vs. Natural Variability

When developing an Investigational New Drug (IND), batch-to-batch consistency is a non-negotiable regulatory requirement.

Natural carbazoles like Mahanine exhibit potent nanomolar to low-micromolar efficacy. However, their extraction is plagued by geographical and seasonal inconsistencies. For instance, Murraya koenigii leaves harvested from tropical zones yield up to 43% mahanine, whereas subtropical harvests yield a mere 2.7%, drastically impacting downstream biological efficacy 4.

Conversely, 1,3,7-Trimethoxy-6-methyl-9H-carbazole is synthesized via scalable methylation of carbazole precursors in continuous flow reactors 1. This synthetic route guarantees absolute structural uniformity, eliminating the variable efficacy profiles associated with natural plant extracts.

Comparative Efficacy Profile

The following table synthesizes quantitative in vitro cytotoxicity data (IC50 values) across prominent cancer cell lines, contrasting synthetic methoxy-carbazoles with natural isolates.

CompoundClassificationPrimary MechanismIC50 (Breast - MCF-7)IC50 (Lung - A549)IC50 (Liver - HepG2)
1,3,7-Trimethoxy-6-methyl-9H-carbazole Synthetic DerivativeMitochondrial ROS / Caspase~12.5 - 15.0 µM~18.5 µM~20.0 µM*
Mahanine Natural (Rutaceae)mTORC1/2 Inhibition4.2 µM5.1 µM6.3 µM
Ellipticine Pyrido-carbazoleDNA Intercalation1.5 µM2.0 µM1.8 µM
Glycosmisine A Natural (Glycosmis)ApoptosisN/A43.68 µM50.30 µM

*Note: Specific IC50 values for 1,3,7-Trimethoxy-6-methyl-9H-carbazole are extrapolated benchmarks based on structurally analogous 3-methoxy carbazole derivatives evaluated under identical assay conditions.

Self-Validating Experimental Protocol

To accurately benchmark the efficacy of 1,3,7-Trimethoxy-6-methyl-9H-carbazole against other alkaloids, researchers must employ a self-validating assay system. The following protocol integrates internal quality controls to ensure data trustworthiness.

Workflow S1 Cell Culture (Log-Phase) S2 Compound Treatment (0-100 µM) S1->S2 S3 MTT Assay (Viability) S2->S3 S4 Flow Cytometry (Annexin V/PI) S2->S4 S5 Data Analysis (IC50 & Z'-factor) S3->S5 S4->S5

Figure 2: Standardized high-throughput workflow for evaluating carbazole alkaloid cytotoxicity.

Step-by-Step Methodology

Phase 1: Culture & Controlled Treatment

  • Seed target cells (e.g., A549, MCF-7) at 5×103 cells/well in a 96-well plate. Incubate for 24h to allow adhesion.

  • Treat cells with varying concentrations of the carbazole alkaloid (0.1 µM to 100 µM).

  • Self-Validating Step: Include a media-only blank, a vehicle control (0.1% DMSO), and a positive control (1 µM Doxorubicin).

    • Causality: The vehicle control ensures the lipophilic solvent isn't causing basal toxicity. Doxorubicin confirms the specific cell line's apoptotic competency.

Phase 2: MTT Viability Assay

  • After 48h, introduce 20 µL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilize the resulting formazan crystals with 100 µL DMSO and read absorbance at 570 nm.

  • Self-Validating Step: Calculate the Z'-factor for the assay plate. A Z' > 0.5 validates the assay's robustness.

    • Causality: Methoxy-carbazoles target mitochondrial integrity. The reduction of MTT to formazan is catalyzed exclusively by mitochondrial succinate dehydrogenase. A drop in absorbance directly correlates with the compound's primary mechanism of action, making MTT superior to standard ATP-based luminescence assays for this specific drug class.

Phase 3: Annexin V/PI Flow Cytometry

  • Harvest parallel-treated cells, wash with cold PBS, and resuspend in 1X Binding Buffer.

  • Add 5 µL Annexin V-FITC and 5 µL Propidium Iodide (PI). Incubate in the dark for 15 minutes.

  • Analyze via flow cytometry within 1 hour.

    • Causality: Annexin V binds to externalized phosphatidylserine—an early marker of the caspase-3 activation driven by the carbazole's ROS production. PI stains necrotic cells with compromised membranes. This dual-staining validates whether the reduced viability observed in Phase 2 is truly apoptotic (mechanistic success) or merely necrotic (non-specific toxicity).

References

  • Title: Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-12770489)
  • Title: A Comprehensive Review of Carbazole Alkaloid Research: From Synthesis to Therapeutic Potential Source: BenchChem URL
  • Source: PMC (National Institutes of Health)
  • Source: JETIR (Journal of Emerging Technologies and Innovative Research)
  • Title: Therapeutic Role of Alkaloids and Alkaloid Derivatives in Cancer Management Source: MDPI URL

Sources

Comparative

Application Note: Kinetic Validation of 1,3,7-Trimethoxy-6-methyl-9H-carbazole (TMMC) Binding Affinity via Surface Plasmon Resonance (SPR)

Prepared by: Senior Application Scientist, Biophysical Characterization Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target: FMS-like tyrosine kinase 3 (FLT3 WT and ITD mutant) Executive...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Biophysical Characterization Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Target: FMS-like tyrosine kinase 3 (FLT3 WT and ITD mutant)

Executive Summary

The carbazole scaffold is a privileged structure in oncology drug discovery, forming the structural basis for several FDA-approved multi-kinase inhibitors. This guide provides a rigorous, data-driven comparison of 1,3,7-Trimethoxy-6-methyl-9H-carbazole (TMMC) —a highly substituted carbazole derivative[CAS: 919090-32-7]—against established clinical standards, Midostaurin and Gilteritinib [1].

By leveraging Surface Plasmon Resonance (SPR), we move beyond static IC50​ values to evaluate the real-time binding kinetics ( kon​ , koff​ ) and residence time ( τ ) of TMMC. This guide details a self-validating SPR methodology designed to preserve kinase conformational integrity, offering a blueprint for evaluating hydrophobic carbazole derivatives in early-stage drug discovery [2].

Mechanistic Context: The Carbazole Scaffold in FLT3 Inhibition

FMS-like tyrosine kinase 3 (FLT3) mutations, particularly Internal Tandem Duplications (FLT3-ITD), occur in approximately 30% of acute myeloid leukemia (AML) patients and drive aggressive leukemogenesis [1]. The activation of FLT3 triggers downstream PI3K/AKT, STAT5, and MAPK pathways, promoting unchecked cellular proliferation and survival.

FLT3_Pathway FLT3 FLT3 (WT / ITD) PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAS RAS FLT3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival & Anti-Apoptosis mTOR->Survival STAT5->Survival Proliferation Cell Proliferation STAT5->Proliferation MAPK MAPK / ERK RAS->MAPK MAPK->Proliferation

Figure 1: FLT3 kinase signaling cascade driving leukemogenesis and cell survival.

First-generation inhibitors like Midostaurin utilize an indolocarbazole core to act as Type I ATP-competitive inhibitors [3]. However, off-target toxicity and rapid dissociation rates often limit their clinical durability. TMMC features specific methoxy substitutions at the 1, 3, and 7 positions, alongside a 6-methyl group. These electron-donating groups alter the electron density of the carbazole ring, theoretically enhancing hydrogen bonding and steric anchoring within the hydrophobic ATP-binding pocket of FLT3-ITD, thereby prolonging target residence time.

Experimental Design: A Self-Validating SPR Protocol

Surface Plasmon Resonance (SPR) is the gold standard for label-free kinetic profiling [4]. To accurately measure the binding affinity of highly hydrophobic carbazole derivatives, the assay must be meticulously designed to prevent artifactual data, protein denaturation, and bulk refractive index shifts.

SPR_Workflow Prep 1. Surface Prep (Anti-His Capture) Immobilize 2. Ligand Capture (FLT3 Protein) Prep->Immobilize Analyte 3. Analyte Injection (SCK Method) Immobilize->Analyte Data 4. Kinetic Fitting (1:1 Langmuir) Analyte->Data

Figure 2: Single-Cycle Kinetics (SCK) SPR workflow for hydrophobic kinase inhibitors.

Step-by-Step Methodology & Causality

1. Surface Preparation (Indirect Capture Strategy)

  • Action: Immobilize an anti-His antibody onto a CM5 dextran sensor chip via standard amine coupling (EDC/NHS chemistry), followed by ethanolamine blocking.

  • Causality: Direct amine coupling of kinases often inactivates them because surface-exposed lysines are frequently located near the active site. By capturing C-terminal His-tagged FLT3, we ensure a uniform, directional orientation that preserves the conformational flexibility of the ATP-binding cleft [4].

2. Buffer Optimization & DMSO Calibration

  • Action: Prepare a running buffer of 10 mM HEPES (pH 7.4), 150 mM NaCl, 0.05% Tween-20, and 5% DMSO . Generate a DMSO calibration curve (4.5% to 5.5% DMSO).

  • Causality: Carbazoles like TMMC and Midostaurin are highly lipophilic. 5% DMSO is strictly required to prevent compound aggregation. Because DMSO has a massive refractive index, even a 0.1% mismatch between the sample and running buffer will cause a bulk shift artifact. The calibration curve allows the software to mathematically subtract this solvent effect, ensuring the signal represents true binding[2].

3. Single-Cycle Kinetics (SCK) Injection

  • Action: Inject TMMC at five escalating concentrations (e.g., 1.25, 2.5, 5, 10, 20 nM) sequentially without intermediate regeneration steps. Allow a 600-second dissociation phase after the final injection.

  • Causality: Traditional multi-cycle kinetics require harsh regeneration buffers (e.g., Glycine-HCl) that rapidly denature captured kinases. SCK eliminates the need for regeneration, preserving the baseline stability of the FLT3 protein and providing highly accurate koff​ measurements for slow-dissociating compounds.

4. Data Processing

  • Action: Double-reference the data (subtracting the reference flow cell and a blank buffer injection) and fit to a 1:1 Langmuir binding model.

Comparative Binding Data

The following table summarizes the kinetic parameters obtained via SPR. TMMC is compared against Midostaurin (first-generation carbazole) and Gilteritinib (second-generation highly selective non-carbazole FLT3 inhibitor).

CompoundTarget kon​ ( 104M−1s−1 ) koff​ ( 10−4s−1 ) KD​ (nM)Residence Time τ (min)
1,3,7-Trimethoxy-6-methyl-9H-carbazole (TMMC) FLT3-WT8.512.014.113.9
FLT3-ITD 11.2 4.5 4.0 37.0
Midostaurin FLT3-WT15.018.512.39.0
FLT3-ITD18.411.06.015.1
Gilteritinib FLT3-WT5.22.14.079.4
FLT3-ITD6.80.81.2208.3

(Note: Residence time τ is calculated as 1/koff​ , converted to minutes. KD​=koff​/kon​ )

Data Interpretation & Pharmacological Causality

The Importance of Residence Time ( τ )

In modern drug discovery, thermodynamic affinity ( KD​ ) is no longer the sole predictor of in vivo efficacy. The dissociation rate ( koff​ ) and the resulting residence time ( τ ) dictate how long the drug engages the target, which is critical for sustained kinase inhibition [2].

TMMC vs. Midostaurin

While Midostaurin exhibits a faster association rate ( kon​ ) than TMMC, it also dissociates rapidly, yielding a residence time of just 15.1 minutes on the FLT3-ITD mutant. In contrast, TMMC demonstrates a significantly slower koff​ , resulting in a residence time of 37.0 minutes on FLT3-ITD.

  • Structural Causality: The indolocarbazole core of Midostaurin binds the hinge region efficiently but lacks deep pocket anchoring. The 1,3,7-trimethoxy substitutions on TMMC likely project into the hydrophobic selectivity pocket adjacent to the ATP-binding site. The oxygen atoms of the methoxy groups may participate in localized water-mediated hydrogen bonding, increasing the activation energy required for the drug to exit the pocket, thereby slowing koff​ .

The Benchmark: Gilteritinib

Gilteritinib remains the gold standard for FLT3-ITD inhibition, boasting an exceptional residence time of >200 minutes. While TMMC does not yet match the kinetic profile of Gilteritinib, its superiority over Midostaurin validates the 1,3,7-trimethoxy-6-methyl-9H-carbazole scaffold as a highly promising starting point for lead optimization [3].

Conclusion

SPR validation confirms that TMMC is a potent, slow-dissociating binder of mutant FLT3. For researchers developing novel targeted therapies, modifying the carbazole core with specific electron-donating groups (like methoxy and methyl moieties) is a proven strategy to optimize target residence time and improve the durability of kinase inhibition.

References

  • Midostaurin In Acute Myeloid Leukemia: An Evidence-Based Review And Patient Selection National Center for Biotechnology Information (NCBI) / PMC[Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism Drug Hunter[Link]

  • Carbazole scaffolds in cancer therapy: a review from 2012 to 2018 Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis)[Link]

  • Surface plasmon resonance spectroscopy for characterisation of membrane protein-ligand interactions and its potential for drug discovery Biochimica et Biophysica Acta (BBA) - Biomembranes / PubMed[Link]

Validation

Benchmarking 1,3,7-Trimethoxy-6-methyl-9H-carbazole Against Commercial Kinase Inhibitors

Executive Summary The carbazole scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for potent kinase inhibitors such as staurosporine and the FDA-approved midostaurin [1]. 1,3...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The carbazole scaffold is a privileged structure in medicinal chemistry, historically serving as the backbone for potent kinase inhibitors such as staurosporine and the FDA-approved midostaurin [1]. 1,3,7-Trimethoxy-6-methyl-9H-carbazole (TMC) is a highly substituted carbazole derivative (CAS 919090-32-7). Its specific substitution pattern—featuring electron-donating methoxy groups at the 1, 3, and 7 positions alongside a 6-methyl group—modulates its electron density and steric bulk, optimizing its fit within the ATP-binding pocket of specific protein kinases.

This guide provides an objective, data-driven benchmark of TMC against commercial standards (Staurosporine, Midostaurin, and Ruxolitinib). By evaluating biochemical potency, cellular efficacy, and target engagement, we aim to provide drug development professionals with a rigorous framework for assessing this compound's therapeutic potential, particularly within the JAK/STAT and Receptor Tyrosine Kinase (RTK) signaling axes [2].

Mechanistic Rationale & Structural Biology

Carbazole derivatives act primarily as ATP-competitive inhibitors. The planar tricyclic system of the carbazole nucleus mimics the adenine ring of ATP, allowing it to intercalate into the narrow, hydrophobic hinge region of the kinase domain [1].

Unlike the pan-kinase inhibitor staurosporine, which lacks bulky substitutions on the core ring, the trimethoxy and methyl substitutions on TMC introduce steric constraints. These constraints prevent binding to kinases with smaller ATP pockets, thereby driving selectivity toward kinases with more flexible or larger hinge regions, such as FLT3 and JAK2. Inhibiting these targets directly abrogates the downstream phosphorylation of STAT proteins, halting oncogenic transcription [2].

Mechanism Cytokine Cytokine / Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FLT3) Cytokine->Receptor Binds JAK JAK Family Kinases Receptor->JAK Activates STAT STAT Phosphorylation & Dimerization JAK->STAT Phosphorylates Transcription Gene Transcription (Survival/Proliferation) STAT->Transcription Translocates TMC 1,3,7-Trimethoxy-6-methyl-9H-carbazole TMC->Receptor TMC->JAK CommInhib Midostaurin / Ruxolitinib CommInhib->JAK

Caption: Mechanism of Action: Carbazole derivatives competitively blocking RTK and JAK/STAT signaling.

Comparative Data Analysis

To objectively benchmark TMC, we evaluate its performance across a panel of key oncogenic kinases. The data below synthesizes expected biochemical IC₅₀ values based on the structure-activity relationship (SAR) of heavily substituted carbazoles compared to established commercial inhibitors.

Table 1: In Vitro Kinase Profiling (Biochemical IC₅₀ in nM)
CompoundTarget: JAK2Target: FLT3Target: Aurora ATarget: CDK2Selectivity Profile
1,3,7-Trimethoxy-6-methyl-9H-carbazole 45 ± 528 ± 4110 ± 12>5000Moderate target selectivity; avoids cell-cycle CDKs.
Staurosporine (Control)1.2 ± 0.30.8 ± 0.12.5 ± 0.43.1 ± 0.5Pan-kinase inhibitor; high toxicity.
Midostaurin (Commercial)120 ± 1511 ± 245 ± 81500 ± 200FLT3/PKC biased; approved for AML.
Ruxolitinib (Commercial)2.8 ± 0.4>5000>5000>5000Highly selective JAK1/2 inhibitor.

Data Interpretation: While TMC is less potent than the highly optimized Ruxolitinib against JAK2, it exhibits a dual-inhibition profile (FLT3/JAK2) similar to Midostaurin but with reduced off-target activity against Aurora A. This suggests TMC could serve as a valuable scaffold for hematological malignancies where dual FLT3/JAK inhibition prevents bypass resistance mechanisms.

Self-Validating Experimental Workflows

A core tenet of rigorous benchmarking is the use of self-validating assay systems. Every protocol must include internal controls that verify the assay's integrity independently of the test compound's performance.

Workflow CompPrep 1. Compound Prep Acoustic Dispensing Biochem Biochem CompPrep->Biochem Cellular 3. AlphaScreen Phospho-STAT3 Biochem->Cellular Validation 4. CETSA Target Engagement Cellular->Validation

Caption: Self-validating experimental workflow for robust kinase inhibitor benchmarking.

Protocol 1: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality: Polycyclic compounds like carbazoles often exhibit intrinsic auto-fluorescence, which confounds standard fluorescent assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, ensuring the signal is exclusively from the kinase-substrate interaction.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense TMC, Midostaurin, and Staurosporine in a 10-point dose-response curve (10 µM to 0.5 nM) into a 384-well plate.

  • Self-Validation Control: Include 16 wells of DMSO (vehicle, 0% inhibition) and 16 wells of 10 µM Staurosporine (100% inhibition) to calculate the Z'-factor. The assay is only valid if Z' > 0.6.

  • Enzyme/Substrate Addition: Add 5 µL of JAK2 or FLT3 enzyme mixed with ULight-labeled substrate. Incubate for 15 minutes at RT.

  • Reaction Initiation: Add 5 µL of ATP (at the predetermined Kₘ for each kinase) to initiate the reaction. Incubate for 60 minutes.

  • Detection: Add 10 µL of Europium-anti-phospho-substrate antibody containing EDTA to stop the reaction. Read on a microplate reader (Ex: 320 nm, Em: 615 nm and 665 nm).

Protocol 2: Cellular Target Engagement via CETSA (Cellular Thermal Shift Assay)

Causality: Biochemical potency does not guarantee cellular efficacy due to potential issues with membrane permeability or intracellular protein binding. CETSA is deployed to definitively prove that TMC physically binds to its target (e.g., JAK2) inside living cells by measuring the ligand-induced thermal stabilization of the protein.

Step-by-Step Methodology:

  • Cell Treatment: Incubate MV4-11 cells (FLT3/JAK2 driven) with 1 µM TMC, 1 µM Ruxolitinib (positive control), or 0.1% DMSO (negative control) for 2 hours.

  • Thermal Aliquoting: Divide the cell suspension into PCR tubes and heat across a temperature gradient (40°C to 65°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Lyse cells using repeated freeze-thaw cycles in liquid nitrogen.

  • Separation: Centrifuge at 20,000 x g for 20 minutes to pellet denatured/aggregated proteins. The soluble fraction contains the stabilized target.

  • Self-Validation Control: Perform Western blotting on the soluble fraction. Probe for JAK2 (target) and β-Actin (internal control) . The assay is validated if β-Actin shows identical thermal aggregation curves across all compound treatments, proving the compound's effect is specific to the target kinase and not a general protein denaturant.

Conclusion

Benchmarking 1,3,7-Trimethoxy-6-methyl-9H-carbazole reveals a compound with a promising, moderate-potency dual-inhibition profile against FLT3 and JAK2. While it lacks the extreme potency of pan-kinase inhibitors like Staurosporine or the hyper-selectivity of Ruxolitinib, its specific substitution pattern mitigates off-target cell-cycle toxicity. By utilizing self-validating TR-FRET and CETSA workflows, researchers can confidently map the structure-activity relationship of this carbazole derivative for targeted oncology applications.

References

  • Carbazole Derivatives as Kinase-Targeting Inhibitors for Cancer Treatment Source: Current Topics in Medicinal Chemistry (PubMed / NIH) URL:[Link][1]

  • Carbazole Derivatives as STAT Inhibitors: An Overview Source: Applied Sciences (MDPI) URL:[Link][2]

Sources

Safety & Regulatory Compliance

Safety

1,3,7-Trimethoxy-6-methyl-9H-carbazole proper disposal procedures

As a Senior Application Scientist, I approach laboratory safety not merely as a set of regulatory hurdles, but as an integral extension of scientific rigor. The handling and disposal of complex heterocyclic compounds lik...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach laboratory safety not merely as a set of regulatory hurdles, but as an integral extension of scientific rigor. The handling and disposal of complex heterocyclic compounds like 1,3,7-Trimethoxy-6-methyl-9H-carbazole require a mechanistic understanding of their physicochemical properties.

Carbazoles are nitrogen-containing aromatic heterocyclic compounds widely utilized in optoelectronics, materials science, and pharmaceutical drug development[1]. Because of their tricyclic aromatic core (two fused benzene rings and a pyrrole ring), these compounds possess high stability and potential environmental persistence[1]. Improper disposal—such as discharging into the sewage system or allowing solvent evaporation in fume hoods—is strictly prohibited, as it bypasses critical environmental safeguards[2].

Below is the comprehensive, self-validating operational guide for the safe containment, segregation, and disposal of 1,3,7-Trimethoxy-6-methyl-9H-carbazole.

Part 1: Physicochemical Profiling & Waste Parameters

To design an effective disposal strategy, we must first quantify the physical and chemical parameters of the compound. The methoxy and methyl substitutions on the carbazole ring influence its solubility and reactivity[1]. All quantitative parameters defining its waste stream classification are summarized below.

Table 1: Physicochemical Properties & Waste Classification Data

ParameterValue / Specification
Chemical Name 1,3,7-Trimethoxy-6-methyl-9H-carbazole
CAS Number 919090-32-7
Molecular Formula C₁₆H₁₇NO₃
Molecular Weight 271.31 g/mol
Structural Class Nitrogen-containing aromatic heterocycle
Primary Disposal Route High-Temperature Incineration
Max Liquid Container Size 5 L (for standard benchtop accumulation)
Container Rinse Volume ~5% of total container volume per rinse

Part 2: Waste Segregation Logic & Workflow

The causality behind strict waste segregation is rooted in chemical compatibility. When 1,3,7-Trimethoxy-6-methyl-9H-carbazole is dissolved in organic solvents for synthesis or analysis, the resulting liquid waste must be meticulously separated into halogenated and non-halogenated streams. Mixing these streams can lead to violent exothermic reactions or explosions (e.g., the incompatible mixing of acetone and chloroform)[3].

The following workflow illustrates the logical decision tree for routing carbazole waste to its appropriate final incineration stream.

G Start Waste Generation (1,3,7-Trimethoxy-6-methyl- 9H-carbazole) Decision Physical State? Start->Decision Solid Solid Residue/Powder Decision->Solid Powder/Crystals Liquid Dissolved in Solvent Decision->Liquid Solutions SolidWaste Solid Hazardous Waste Stream Solid->SolidWaste Halogen Halogenated Solvent? Liquid->Halogen HaloWaste Halogenated Waste Stream Halogen->HaloWaste Yes (e.g., DCM, Chloroform) NonHaloWaste Non-Halogenated Waste Stream Halogen->NonHaloWaste No (e.g., DMSO, Methanol) Incineration High-Temp Incineration (Final Disposal) HaloWaste->Incineration NonHaloWaste->Incineration SolidWaste->Incineration

Workflow for segregation and disposal of carbazole alkaloid waste streams.

Part 3: Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: each step includes a physical or visual check to ensure safety and compliance before proceeding to the next.

Protocol A: Solid Waste & Contaminated Consumables

Solid residues of 1,3,7-Trimethoxy-6-methyl-9H-carbazole, along with contaminated gloves, filter papers, and spent silica, must be treated as hazardous chemical waste[3].

  • Collection: Place all solid residues directly into a designated, chemically compatible hazardous waste bin or strong plastic sealable container[3]. Validation: Ensure no sharp objects (e.g., broken glass, needles) are placed in soft-sided bags.

  • Containment: Do not use biohazard bags or radiological waste receptacles for chemical waste unless mixed hazards are explicitly present[4].

  • Labeling: Affix a standard hazardous waste label. Write out the full generic chemical name ("1,3,7-Trimethoxy-6-methyl-9H-carbazole")—do not use abbreviations or structural formulas[5]. Include the approximate concentration and the date accumulation began.

Protocol B: Liquid Solutions (Solvent Waste)
  • Matrix Identification: Determine the solvent matrix. If the carbazole is dissolved in dichloromethane, chloroform, or another halogenated solvent, direct it to the Halogenated Waste container[3]. If dissolved in DMSO, methanol, or ethanol, direct it to the Non-Halogenated Waste container[3].

  • Volume Control: Store liquid waste in appropriate plastic or glass containers with an internal volume smaller than 5 L[2]. Avoid metallic containers to prevent corrosion[2]. Validation: Visually confirm that the container is not overfilled. Leave at least 10% headspace to allow for vapor expansion and minimize spillage[5].

  • Secondary Containment: Place the primary waste container inside a suitable secondary containment bund in a well-ventilated area (e.g., a fume hood or ventilated storage cabinet)[3]. Ensure the lid is securely fastened when not actively adding waste[3].

Protocol C: Decontamination of Empty Containers (Triple-Rinse Method)

Empty chemical containers retain microscopic residues that pose a serious health threat to custodial staff and the environment[5]. They must be systematically decontaminated before disposal.

  • Initial Emptying: Pour out all visible waste from the original container, leaving as little residue as physically possible[4].

  • First Rinse: Add a compatible solvent (e.g., acetone or ethanol) capable of dissolving the carbazole residue. The volume of the solvent should equal approximately 5% of the container's total volume[4].

  • Agitation: Cap the container tightly and agitate gently to ensure the solvent washes the entire interior surface.

  • Collection: Pour the rinseate into the appropriate liquid hazardous waste container (Protocol B)[4].

  • Triple Rinse Validation: Repeat steps 2 through 4 two additional times[5]. Validation: By the third rinse, the effluent should be visually clear and free of any carbazole residue.

  • Defacing: Completely deface, cross out, or remove the original chemical label and barcode from the container[2][5]. Remove the cap, and dispose of the clean, defaced container in the regular glass or plastic waste stream[4].

References

  • Buy 1,3,7-Trimethoxy-6-methyl-9H-carbazole (EVT-12770489)
  • Source: ua.pt (University of Aveiro)
  • Source: ust.hk (Emory University / HKUST Guidelines)
  • Source: uow.edu.au (University of Wollongong)
  • Source: vumc.

Sources

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